Product packaging for HZ-1157(Cat. No.:)

HZ-1157

Cat. No.: B1674133
M. Wt: 232.28 g/mol
InChI Key: JQHKDYFLRJIBLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

HZ-1157 is an inhibitor of hepatitis C virus (HCV) nonstructural protein 3/4A (NS3/4A) protease (IC50 = 1 µM in an NS3/4A secreted embryonic alkaline phosphatase assay). It inhibits infectious HCV virus replication in Huh7.51 cells (IC50 = 0.82 µM). It also inhibits dengue virus serotype 2 replicon activity (EC50 = 2.8 nM in BHK-D2RepT cells with high NS3 levels) without exhibiting cytotoxicity (CC50 = >10 µM).>This compound is a hepatitis C virus (HCV) inhibitor with inhibitory activities toward HCV NS3/4A protease.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16N4O B1674133 HZ-1157

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[(2-methylpropan-2-yl)oxy]quinazoline-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O/c1-12(2,3)17-8-6-4-5-7-9(8)10(13)16-11(14)15-7/h4-6H,1-3H3,(H4,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQHKDYFLRJIBLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=CC2=C1C(=NC(=N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A General Framework for Elucidating the Mechanism of Action of a Novel Compound

Author: BenchChem Technical Support Team. Date: November 2025

As of the latest available information, there is no publicly accessible scientific literature, research data, or whitepapers detailing the mechanism of action for a compound designated "HZ-1157". This suggests that this compound may be an internal research code for a compound that has not yet been disclosed in publications, a highly novel agent pending intellectual property protection, or potentially a misidentified compound.

Consequently, a detailed technical guide with quantitative data, experimental protocols, and signaling pathway diagrams cannot be constructed at this time due to the absence of foundational information in the public domain.

For researchers, scientists, and drug development professionals interested in the discovery and characterization of novel therapeutic agents, the typical workflow for elucidating a compound's mechanism of action is outlined below. This generalized guide can serve as a framework for how such a technical document would be structured once data on this compound becomes available.

This framework outlines the typical experimental progression and data presentation for characterizing a new chemical entity.

Initial Target Identification and Validation

The first step is to identify the molecular target(s) of the compound. This often involves a combination of computational and experimental approaches.

Experimental Protocols:

  • Target-Based Screening: If a target is hypothesized, direct assays are performed.

    • In Vitro Binding Assays: Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) are used to measure the direct binding affinity and kinetics of the compound to the purified target protein.

    • In Vitro Activity Assays: For enzymatic targets (e.g., kinases, proteases), enzymatic assays are conducted to determine the compound's inhibitory or activating concentration (IC50 or EC50).

  • Phenotypic Screening: If the target is unknown, a phenotypic screen is performed first to identify a desired cellular effect.

    • High-Content Imaging: Cells are treated with the compound, and changes in morphology, protein localization, or other cellular features are monitored.

    • Cell Viability Assays: The effect of the compound on the proliferation and survival of various cell lines is measured to identify potential anti-cancer or cytotoxic effects.

Logical Workflow for Target Identification:

Target_Identification Compound Novel Compound (this compound) Phenotypic_Screen Phenotypic Screening (e.g., Cell Viability) Compound->Phenotypic_Screen Target_Based_Screen Target-Based Screening (e.g., Kinase Panel) Compound->Target_Based_Screen Hit_Identification Hit Identification Phenotypic_Screen->Hit_Identification Hypothesized_Target Hypothesized Target Target_Based_Screen->Hypothesized_Target Target_Deconvolution Target Deconvolution (e.g., Affinity Chromatography, Proteomics) Hit_Identification->Target_Deconvolution Target_Deconvolution->Hypothesized_Target

Caption: General workflow for identifying the molecular target of a novel compound.

Elucidation of Cellular Signaling Pathways

Once a primary target is identified, the next step is to understand how modulating this target affects downstream cellular signaling pathways.

Experimental Protocols:

  • Western Blotting: This is a standard technique to measure changes in the protein levels and post-translational modifications (e.g., phosphorylation) of key signaling molecules following compound treatment.

  • Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR): This method is used to quantify changes in the gene expression of downstream targets.

  • Immunofluorescence and Confocal Microscopy: These techniques are used to visualize the subcellular localization of target proteins and downstream effectors.

Hypothetical Signaling Pathway Diagram:

The diagram below illustrates a hypothetical scenario where a compound inhibits a kinase, leading to a downstream effect on gene expression.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase_X Kinase X Receptor->Kinase_X Activates HZ_1157 This compound HZ_1157->Kinase_X Inhibits Protein_Y Protein Y Kinase_X->Protein_Y Phosphorylates TF Transcription Factor Protein_Y->TF Activates Gene_Expression Gene_Expression TF->Gene_Expression Regulates

Caption: A hypothetical signaling pathway modulated by an inhibitory compound.

Quantitative Data Summary

All quantitative data from the experimental work would be compiled into tables for clear comparison.

Table 1: In Vitro Activity

ParameterValue (nM)Assay Type
Target X IC50TBDEnzymatic Assay
Off-Target Y IC50TBDEnzymatic Assay
Cell Line A GI50TBDProliferation Assay
Cell Line B GI50TBDProliferation Assay

Table 2: Binding Affinity and Kinetics

ParameterValueMethod
K_DTBDSPR
k_on (1/Ms)TBDSPR
k_off (1/s)TBDSPR

This structured approach ensures a thorough and rigorous characterization of a novel compound's mechanism of action, providing the necessary foundation for further preclinical and clinical development. Once information regarding this compound is published, a similar in-depth guide can be produced.

In-depth Technical Guide on HZ-1157: Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

An Examination of a Novel Compound in Drug Development

For Researchers, Scientists, and Drug Development Professionals

There is currently no publicly available scientific literature detailing the synthesis and purification of a compound designated as HZ-1157. Searches for this identifier in chemical databases and research publications have not yielded any specific molecule or associated experimental protocols. It is possible that this compound is a proprietary internal compound code, a recently developed molecule not yet described in published literature, or an incorrect identifier.

While a detailed guide on this compound cannot be provided due to the absence of information, this document will present a hypothetical framework for the synthesis and purification of a novel small molecule drug candidate, which can be adapted once information on this compound becomes available. This framework will address the core requirements of data presentation, experimental protocols, and visualization of key processes.

Hypothetical Synthesis and Purification of a Novel Compound

For the purpose of this guide, we will consider a hypothetical multi-step synthesis of a novel kinase inhibitor, followed by its purification.

Data Presentation

Quantitative data from the synthesis and purification process would be critical for reproducibility and optimization. This data should be summarized in clear, structured tables.

Table 1: Summary of Hypothetical Synthesis Reaction Parameters and Yields

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1Suzuki CouplingAryl-Br, Boronic Acid, Pd(PPh₃)₄, K₂CO₃Toluene/H₂O1001285
2Boc DeprotectionIntermediate 1, TFADCM25298
3Amide CouplingIntermediate 2, Carboxylic Acid, HATU, DIPEADMF25475

Table 2: Summary of Hypothetical Purification and Purity Analysis

Purification StepMethodMobile Phase/EluentPurity (HPLC, %)Overall Yield (%)
1Flash ChromatographyHexane/Ethyl Acetate Gradient9560
2RecrystallizationEthanol/Water>9955
Experimental Protocols

Detailed methodologies are essential for the replication of experimental results.

Protocol 1: Hypothetical Suzuki Coupling (Step 1)

  • To a solution of Aryl-Br (1.0 eq) in a 2:1 mixture of toluene and water (10 mL/mmol) was added the corresponding boronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).

  • The reaction mixture was degassed with argon for 15 minutes.

  • The mixture was heated to 100 °C and stirred vigorously for 12 hours.

  • After cooling to room temperature, the organic layer was separated, and the aqueous layer was extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product was purified by flash chromatography on silica gel.

Protocol 2: Hypothetical Purification by Recrystallization (Step 2)

  • The crude product from the final synthesis step was dissolved in a minimal amount of hot ethanol.

  • Deionized water was added dropwise until the solution became cloudy.

  • The solution was heated until it became clear again and then allowed to cool slowly to room temperature.

  • The mixture was then placed in an ice bath for 1 hour to maximize crystal formation.

  • The resulting crystals were collected by vacuum filtration, washed with cold ethanol/water (1:1), and dried under vacuum.

Visualization of Workflows and Pathways

Diagrams are powerful tools for illustrating complex processes and relationships.

Synthesis_Workflow ArylBr Aryl Bromide Step1 Suzuki Coupling ArylBr->Step1 BoronicAcid Boronic Acid BoronicAcid->Step1 Intermediate1 Intermediate 1 Step1->Intermediate1 Step2 Boc Deprotection Intermediate1->Step2 TFA TFA TFA->Step2 Intermediate2 Intermediate 2 Step2->Intermediate2 Step3 Amide Coupling Intermediate2->Step3 CarboxylicAcid Carboxylic Acid CarboxylicAcid->Step3 CrudeProduct Crude Product Step3->CrudeProduct

Caption: Hypothetical three-step synthesis workflow for a novel compound.

Purification_Workflow CrudeProduct Crude Product FlashChromatography Flash Chromatography CrudeProduct->FlashChromatography PartiallyPurified Partially Purified Product (95%) FlashChromatography->PartiallyPurified Recrystallization Recrystallization PartiallyPurified->Recrystallization PureProduct Pure Product (>99%) Recrystallization->PureProduct Signaling_Pathway HZ1157 This compound (Hypothetical) Kinase Target Kinase HZ1157->Kinase inhibition Substrate Substrate Kinase->Substrate phosphorylation PhosphorylatedSubstrate Phosphorylated Substrate Downstream Downstream Signaling PhosphorylatedSubstrate->Downstream CellularResponse Cellular Response (e.g., Apoptosis) Downstream->CellularResponse

HZ-1157: A Potent Inhibitor of Hepatitis C Virus NS3/4A Protease

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

HZ-1157 is a novel small molecule inhibitor identified as a potent antagonist of the Hepatitis C Virus (HCV) NS3/4A protease. This document provides a comprehensive technical overview of this compound, including its discovery, mechanism of action, and key preclinical data. Detailed experimental protocols for the principal assays used to characterize its antiviral activity are provided, alongside a summary of its quantitative performance. Signaling pathway and experimental workflow visualizations are included to facilitate a deeper understanding of its therapeutic potential and the methodologies for its evaluation.

Background and Discovery

This compound is a 2,4-diaminoquinazoline derivative that was identified through a screening of a library of synthetic compounds for anti-HCV activity.[1][2] The initial screening utilized an HCV subgenomic replicon-based luciferase reporter cell line to identify compounds with potential inhibitory effects on HCV replication.[2] this compound emerged as a promising candidate and was further characterized for its specific mechanism of action.

Subsequent studies confirmed that this compound directly targets the HCV NS3/4A protease, a serine protease essential for the cleavage of the viral polyprotein into mature non-structural proteins required for viral replication.[1][3] The consistent inhibitory activity of this compound across various assay systems, including replicon, infectious virus, and isolated protease assays, underscores its specific targeting of the NS3/4A protease.[1]

Interestingly, this compound has also demonstrated inhibitory activity against other members of the Flaviviridae family, including Dengue virus and Japanese Encephalitis Virus, suggesting a broader antiviral potential that warrants further investigation.[4][5][6][7][8] Some studies have also noted potential off-target effects, such as dihydrofolate reductase (DHFR) inhibition.[9][10]

Quantitative Data Summary

The antiviral and inhibitory activities of this compound have been quantified in various assays. The following tables summarize the key quantitative data available in the public domain.

Table 1: In Vitro Activity of this compound against Hepatitis C Virus (HCV)
Assay Type IC50 Value
HCV NS3/4A Protease Inhibition1.0 µmol/L[1][3][4][]
HCV Replicon Assay0.73 µmol/L[1]
Infectious HCV (J399EM) in Huh7.5.1 cells0.82 µmol/L[1][5][]
Table 2: In Vitro Activity of this compound against Other Viruses
Virus EC50 Value
Dengue Virus0.15 µM[4][]
Japanese Encephalitis Virus (JEV)1.06 µM[8]
Table 3: Cytotoxicity of this compound
Cell Line CC50 Value
Not specified (Dengue virus study)> 10 µM[4][]
A549 cells (JEV study)21.22 µM[8]

Mechanism of Action: Targeting the HCV NS3/4A Protease

The primary mechanism of action of this compound is the inhibition of the HCV NS3/4A serine protease. In the HCV life cycle, the viral genome is translated into a single large polyprotein. This polyprotein must be cleaved by viral and host proteases to release functional non-structural (NS) proteins (NS3, NS4A, NS4B, NS5A, and NS5B) that form the viral replication complex. The NS3 protease, in complex with its cofactor NS4A, is responsible for four of these cleavages. By binding to and inhibiting the NS3/4A protease, this compound prevents the processing of the viral polyprotein, thereby halting the formation of the replication complex and inhibiting viral propagation.

HCV_Lifecycle_Inhibition cluster_host_cell Hepatocyte HCV_RNA HCV RNA Genome Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS3_4A NS3/4A Protease Polyprotein->NS3_4A Autocatalytic Cleavage Replication_Complex Viral Replication Complex (NS3, NS4A, NS4B, NS5A, NS5B) NS3_4A->Replication_Complex Polyprotein Processing New_HCV_RNA New Viral RNA Replication_Complex->New_HCV_RNA Replication Virion_Assembly Virion Assembly & Release New_HCV_RNA->Virion_Assembly HZ_1157 This compound HZ_1157->NS3_4A Inhibition

Caption: HCV NS3/4A Protease Inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

HCV Replicon-Based Luciferase Reporter Assay

This assay is designed to screen for compounds that inhibit HCV replication in a cell-based system.

  • Cell Line: A human hepatoma cell line (e.g., Huh7) stably transfected with an HCV subgenomic replicon containing a luciferase reporter gene.

  • Methodology:

    • Seed the replicon-containing cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound or control compounds (e.g., DMSO as a negative control, a known HCV inhibitor as a positive control).

    • Incubate the plates for a defined period (e.g., 48-72 hours) to allow for HCV replication.

    • Lyse the cells and measure the luciferase activity using a luminometer. The luciferase signal is proportional to the level of HCV replication.

    • Concurrently, perform a cell viability assay (e.g., MTS or CellTiter-Glo) to assess the cytotoxicity of the compounds.

    • Calculate the IC50 value by plotting the percentage of inhibition of luciferase activity against the log concentration of this compound.

HCV NS3/4A Protease Reporter Assay

This assay specifically measures the inhibitory activity of compounds against the NS3/4A protease in a cellular context.

  • Cell Line: A stable cell line (e.g., Huh7.5.1) co-transfected with a plasmid encoding the HCV NS3/4A protease and a reporter plasmid. The reporter plasmid contains a substrate for the NS3/4A protease linked to a secretable reporter protein (e.g., secreted embryonic alkaline phosphatase, SEAP). Cleavage of the substrate by the protease leads to the secretion of the reporter protein.

  • Methodology:

    • Plate the reporter cell line in 96-well plates.

    • Add different concentrations of this compound to the wells.

    • Incubate for a specified time (e.g., 24-48 hours).

    • Collect the cell culture supernatant.

    • Measure the activity of the secreted reporter protein (e.g., SEAP) in the supernatant using a suitable substrate and detection method (e.g., colorimetric or chemiluminescent).

    • A decrease in reporter activity indicates inhibition of the NS3/4A protease.

    • Calculate the IC50 value based on the dose-response curve.

In Vitro HCV Infection Assay

This assay evaluates the ability of a compound to inhibit the complete viral life cycle in a more physiologically relevant system.

  • Cell Line: A cell line permissive to HCV infection (e.g., Huh7.5.1).

  • Virus: A cell culture-adapted infectious HCV strain (e.g., Jc1 or J399EM).

  • Methodology:

    • Seed the permissive cells in multi-well plates.

    • Infect the cells with HCV at a known multiplicity of infection (MOI) in the presence of varying concentrations of this compound.

    • After an incubation period to allow for viral entry (e.g., 4-6 hours), remove the inoculum and add fresh media containing the respective concentrations of this compound.

    • Incubate the infected cells for a period that allows for multiple rounds of replication (e.g., 48-72 hours).

    • Quantify the level of HCV replication. This can be done by measuring intracellular HCV RNA levels using qRT-PCR or by quantifying the expression of a viral protein (e.g., HCV core antigen) using an ELISA or immunofluorescence.

    • Determine the IC50 value by analyzing the reduction in viral replication as a function of this compound concentration.

Antiviral_Screening_Workflow Start Compound Library Primary_Screen Primary Screen: HCV Replicon Assay Start->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Cytotoxicity_Assay Cytotoxicity Assay Primary_Screen->Cytotoxicity_Assay Secondary_Screen Secondary Screen: NS3/4A Protease Assay Hit_Identification->Secondary_Screen Active Compounds Mechanism_Confirmation Mechanism of Action Confirmed Secondary_Screen->Mechanism_Confirmation Secondary_Screen->Cytotoxicity_Assay Infection_Assay Infection Assay: Infectious HCV System Mechanism_Confirmation->Infection_Assay Confirmed Hits Lead_Candidate Lead Candidate Infection_Assay->Lead_Candidate Infection_Assay->Cytotoxicity_Assay

References

HZ-1157: A Technical Guide to its Biological Targets and Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

HZ-1157 is a 2,4-diaminoquinazoline derivative identified as a potent inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease. It has demonstrated significant antiviral activity against HCV, as well as other members of the Flaviviridae family, including Dengue virus (DENV) and Japanese Encephalitis Virus (JEV). In addition to its antiviral properties, this compound has been reported to exhibit broader biological activities, including inhibition of protein lysine methyltransferase G9a, activation of the SMN2 promoter, and inhibition of dihydrofolate reductase. This technical guide provides a comprehensive overview of the known biological targets and associated pathways of this compound, supported by quantitative data, detailed experimental methodologies, and visual pathway diagrams to facilitate further research and drug development efforts.

Core Biological Target: HCV NS3/4A Protease

The primary and most well-characterized biological target of this compound is the NS3/4A serine protease of the Hepatitis C Virus. This enzyme is crucial for the viral life cycle, as it is responsible for cleaving the HCV polyprotein into mature, functional non-structural proteins essential for viral replication.[1][2][3] By inhibiting this protease, this compound effectively blocks viral replication.

Quantitative Data: In Vitro Efficacy

The inhibitory activity of this compound has been quantified in various assays, demonstrating its potency against HCV and other viruses.

Assay Target Cell Line Value Reference
IC50HCV NS3/4A Protease-1.0 µmol/L[1][4][5]
IC50HCV RepliconHuh7.5.10.73 µmol/L[1]
IC50In vitro HCV InfectionHuh7.5.10.82 µmol/L[1][5]
EC50Dengue Virus-0.15 µM[4][6]
CC50Cytotoxicity-> 10 µM[4][6]
Signaling Pathway: HCV Replication and Inhibition by this compound

The following diagram illustrates the Hepatitis C virus replication cycle and highlights the critical role of the NS3/4A protease, which is the target of this compound.

HCV_Replication_Inhibition cluster_host_cell Hepatocyte HCV_Entry HCV Entry Uncoating Uncoating & RNA Release HCV_Entry->Uncoating Translation Translation of Polyprotein Uncoating->Translation Polyprotein HCV Polyprotein Translation->Polyprotein NS3_4A NS3/4A Protease Polyprotein->NS3_4A cleavage Replication_Complex RNA Replication Complex (NS5B, etc.) NS3_4A->Replication_Complex activates HZ1157 This compound HZ1157->NS3_4A inhibits RNA_Replication (-) strand RNA synthesis (+) strand RNA synthesis Replication_Complex->RNA_Replication Assembly Virion Assembly RNA_Replication->Assembly Release Virion Release Assembly->Release

HCV Replication Cycle and this compound Inhibition.

Other Antiviral Activities

This compound has also shown inhibitory effects against other flaviviruses, suggesting a broader antiviral potential.

Dengue Virus (DENV)

This compound exhibits high inhibitory activity against Dengue virus with an EC50 of 0.15 µM.[4][6] The proposed mechanism is likely through the inhibition of the viral protease, which shares structural similarities with the HCV protease.

Japanese Encephalitis Virus (JEV)

Studies have shown that this compound can inhibit the replication of the JEV-GFP replicon and the virus in vitro.[7] Similar to its activity against HCV and Dengue virus, the presumed target is the viral protease.

The following diagram depicts a generalized flavivirus replication cycle, which is applicable to both Dengue and Japanese Encephalitis viruses.

Flavivirus_Replication cluster_host_cell Host Cell Virus_Entry Virus Entry RNA_Release RNA Release Virus_Entry->RNA_Release Polyprotein_Synthesis Polyprotein Synthesis RNA_Release->Polyprotein_Synthesis Polyprotein Viral Polyprotein Polyprotein_Synthesis->Polyprotein Protease Viral Protease (e.g., NS3) Polyprotein->Protease cleavage Replication RNA Replication Protease->Replication enables Assembly Virion Assembly & Maturation Replication->Assembly Egress Virion Egress Assembly->Egress HZ1157_target This compound (presumed target) HZ1157_target->Protease inhibits

Generalized Flavivirus Replication Cycle.

Broader Biological Activities

Beyond its antiviral effects, this compound is reported to interact with several host cell targets. The detailed mechanisms and quantitative data for these interactions are less characterized in the public domain.

Protein Lysine Methyltransferase G9a Inhibition

This compound is known to inhibit G9a, a histone methyltransferase that plays a key role in epigenetic regulation by catalyzing the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2). This methylation is generally associated with transcriptional repression.

G9a_Inhibition G9a G9a/GLP Complex H3K9me H3K9me1/me2 G9a->H3K9me methylates H3K9 Histone H3 Lysine 9 H3K9->G9a Transcriptional_Repression Transcriptional Repression H3K9me->Transcriptional_Repression HZ1157 This compound HZ1157->G9a inhibits

G9a-mediated Transcriptional Repression.
SMN2 Promoter Activation

This compound has been reported to activate the promoter of the Survival of Motor Neuron 2 (SMN2) gene. Upregulation of SMN2 expression is a therapeutic strategy for Spinal Muscular Atrophy (SMA). The exact mechanism of activation by this compound is not detailed in the available literature.

SMN2_Activation HZ1157 This compound SMN2_Promoter SMN2 Promoter HZ1157->SMN2_Promoter activates Transcription SMN2 Transcription SMN2_Promoter->Transcription SMN_Protein Full-length SMN Protein Transcription->SMN_Protein

This compound and SMN2 Promoter Activation.
Dihydrofolate Reductase (DHFR) Inhibition

This compound is also a known inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway that is critical for the synthesis of purines, thymidylate, and certain amino acids. DHFR inhibition disrupts DNA synthesis and cell proliferation.

DHFR_Inhibition DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF reduces Nucleotide_Synthesis Purine & Thymidylate Synthesis THF->Nucleotide_Synthesis HZ1157 This compound HZ1157->DHFR inhibits

Dihydrofolate Reductase Pathway Inhibition.

Experimental Protocols

Detailed methodologies for the key assays used to characterize the antiviral activity of this compound are provided below.

HCV Replicon Assay

This assay is used to determine the effect of a compound on HCV RNA replication in a cell-based system.

  • Cell Line: Huh7.5.1 cells stably expressing an HCV subgenomic replicon, often containing a reporter gene like luciferase.

  • Procedure:

    • Seed the replicon-containing cells in 96-well plates.

    • After cell attachment, treat with various concentrations of this compound. A positive control (e.g., a known HCV inhibitor) and a negative control (vehicle, e.g., DMSO) should be included.

    • Incubate the plates for a specified period (e.g., 72 hours).

    • Measure the reporter gene activity (e.g., luciferase signal) or quantify HCV RNA levels using RT-qPCR.

    • Concurrently, assess cell viability using an appropriate assay (e.g., CellTiter-Glo) to determine the cytotoxicity of the compound.

    • Calculate the IC50 (the concentration at which 50% of viral replication is inhibited) and CC50 (the concentration at which 50% of cell viability is lost) values.

In Vitro HCV Infection Assay

This assay evaluates the effect of a compound on the entire HCV infection cycle in cell culture.

  • Cell Line: Huh7.5.1 cells.

  • Virus: Cell culture-adapted HCV (HCVcc).

  • Procedure:

    • Seed Huh7.5.1 cells in 96-well plates.

    • Pre-incubate the cells with various concentrations of this compound for a short period.

    • Infect the cells with HCVcc at a specific multiplicity of infection (MOI).

    • After an incubation period to allow for viral entry, remove the inoculum and add fresh media containing the respective concentrations of this compound.

    • Incubate for a period that allows for viral replication and spread (e.g., 48-72 hours).

    • Quantify the level of infection. This can be done by measuring the expression of a viral protein (e.g., NS3 or Core) using immunofluorescence or by quantifying viral RNA in the supernatant using RT-qPCR.

    • Calculate the IC50 value based on the reduction in viral protein expression or viral RNA levels.

HCV NS3/4A Protease Assay

This is a biochemical assay to directly measure the inhibitory effect of a compound on the enzymatic activity of the HCV NS3/4A protease.

  • Reagents: Recombinant HCV NS3/4A protease, a fluorogenic peptide substrate that mimics the natural cleavage site of the protease.

  • Procedure:

    • In a 96-well plate, add the recombinant NS3/4A protease to a reaction buffer.

    • Add various concentrations of this compound and incubate for a defined period to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate.

    • Monitor the increase in fluorescence over time, which corresponds to the cleavage of the substrate by the protease.

    • The rate of the reaction is determined from the slope of the fluorescence versus time plot.

    • Calculate the percent inhibition for each concentration of this compound relative to a no-inhibitor control.

    • Determine the IC50 value by fitting the dose-response curve.

Conclusion

This compound is a promising small molecule with potent antiviral activity, primarily targeting the HCV NS3/4A protease. Its efficacy against other flaviviruses warrants further investigation. The compound's interactions with host targets such as G9a, the SMN2 promoter, and DHFR suggest a complex pharmacological profile that could be explored for therapeutic applications beyond infectious diseases. This guide provides a foundational understanding of this compound's biological activities to support ongoing and future research endeavors.

References

No Publicly Available Data for HZ-1157 In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Comprehensive searches for publicly accessible scientific literature and data regarding a compound designated "HZ-1157" have yielded no specific results. In vitro and in vivo studies for a substance with this identifier are not available in the public domain.

The search results did not contain any preclinical data, such as IC50 or EC50 values, mechanism of action, or findings from animal models that would be necessary to construct a technical guide or whitepaper. Furthermore, no experimental protocols or signaling pathway information related to this compound could be retrieved.

It is possible that this compound is an internal compound designation not yet disclosed in published research, a code that has been discontinued, or a typographical error. Without publicly available data, it is not possible to provide the requested in-depth technical guide, including data tables, experimental methodologies, and pathway diagrams.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal documentation if this is a proprietary compound or to verify the designation for accuracy. Should this compound be a recently disclosed molecule, it may take time for research findings to be published and become publicly accessible.

HZ-1157 Toxicological Profile: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is based on publicly available data, which is limited primarily to a Material Safety Data Sheet (MSDS). The comprehensive toxicological properties of HZ-1157 have not been fully investigated.[1] This document serves as a summary of the known information and highlights areas where data is lacking.

Summary

This compound, also identified as 5-tert-butoxyquinazoline-2,4-diamine, is a chemical compound for laboratory use.[1] Based on the available safety data, this compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] There is no evidence from standard occupational health and safety classifications to suggest that this compound is a carcinogen.[1]

Hazard Identification and Classification

The primary source of toxicological information comes from its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.

Table 1: GHS Classification for this compound

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral)4H302: Harmful if swallowed.[1]
Acute Aquatic Toxicity1H400: Very toxic to aquatic life.[1]
Chronic Aquatic Toxicity1H410: Very toxic to aquatic life with long lasting effects.[1]

Toxicological Endpoints

Acute Toxicity
  • Oral: this compound is classified as Category 4 for acute oral toxicity, indicating it is harmful if swallowed.[1] The specific LD50 value is not provided in the available documentation.

Carcinogenicity

Standard regulatory bodies have not identified this compound as a carcinogen.[1]

  • IARC: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC.[1]

  • ACGIH: No component of this product present at levels greater than or equal to 0.1% is identified as a carcinogen or potential carcinogen by ACGIH.[1]

  • NTP: No component of this product present at levels greater than or equal to 0.1% is identified as a known or anticipated carcinogen by NTP.[1]

  • OSHA: No component of this product present at levels greater than or equal to 0.1% is identified as a carcinogen or potential carcinogen by OSHA.[1]

Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of this compound are not available in the public domain. The GHS classification of Acute Toxicity (Oral), Category 4 is typically based on results from standardized test guidelines, such as those provided by the OECD (e.g., OECD Test Guideline 420, 423, or 425). These protocols generally involve the administration of the substance to fasted animals, followed by observation for a defined period to assess for mortality and clinical signs of toxicity.

Signaling Pathways and Mechanisms of Action

There is no publicly available information detailing the specific signaling pathways or mechanisms of action through which this compound exerts its toxic effects.

Visualization

Due to the lack of information on the signaling pathways and experimental workflows for this compound, no diagrams can be provided.

Handling and Exposure Controls

For safe handling, it is recommended to avoid inhalation, and contact with eyes and skin.[1] Use in well-ventilated areas is advised.[1] Recommended personal protective equipment includes safety goggles, protective gloves, and impervious clothing.[2]

First Aid Measures:

  • If Swallowed: Call a poison center or doctor if you feel unwell and rinse the mouth.[1]

References

HZ-1157: A Promising Antiviral Agent with Multi-Target Potential

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Overview for Drug Development Professionals

HZ-1157, a novel 2,4-diaminoquinazoline derivative, has emerged as a potent inhibitor of viral proteases, demonstrating significant therapeutic potential against a range of clinically relevant viruses, including Hepatitis C Virus (HCV), Dengue Virus (DENV), and Japanese Encephalitis Virus (JEV). This technical guide provides an in-depth analysis of this compound, summarizing key quantitative data, detailing experimental protocols for its evaluation, and visualizing its mechanism of action and experimental workflows.

Therapeutic Applications and Efficacy

This compound has demonstrated robust inhibitory activity against viral proteases essential for viral replication. Its primary targets are the NS3/4A protease of HCV and the NS2B/NS3 protease of flaviviruses like Dengue and Japanese Encephalitis viruses. By inhibiting these proteases, this compound effectively disrupts the viral life cycle.

Quantitative Efficacy Data

The following tables summarize the in vitro efficacy of this compound against various viral targets.

Target Assay Type Cell Line IC50 / EC50 Reference
Hepatitis C Virus (HCV) NS3/4A Protease Activity-1.0 µM[]
HCV RepliconHuh-7< 5 µM[]
HCV InfectionHuh-7.5.10.82 µM[]
Dengue Virus (DENV) DENV-2 RepliconBHK-D2RepT2.8 nM
DENV Infection-0.15 µM[]
Japanese Encephalitis Virus (JEV) JEV Replicon-1.06 µM[2]

Table 1: In Vitro Efficacy of this compound against Viral Targets

Parameter Value Reference
Cytotoxicity (CC50) > 10 µM

Table 2: Cytotoxicity Profile of this compound

Mechanism of Action: Targeting Viral Polyprotein Processing

The primary mechanism of action of this compound is the inhibition of viral serine proteases, which are crucial for the post-translational processing of the viral polyprotein. In both HCV and flaviviruses, the viral genome is translated into a single large polyprotein that must be cleaved by viral and host proteases to release individual functional viral proteins.

HCV NS3/4A Protease Inhibition

In the case of HCV, the NS3/4A protease is responsible for multiple cleavages in the non-structural region of the polyprotein. This compound binds to the active site of the NS3/4A protease, preventing it from cleaving the polyprotein and thereby halting viral replication.

HCV_Protease_Inhibition cluster_host_cell Host Cell Cytoplasm HCV_RNA HCV RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS3_4A NS3/4A Protease Polyprotein->NS3_4A Autocatalytic Cleavage Viral_Proteins Functional Viral Proteins (NS3, NS4A, NS4B, NS5A, NS5B) NS3_4A->Viral_Proteins Polyprotein Cleavage Replication_Complex Viral Replication Complex Viral_Proteins->Replication_Complex Assembly New_HCV_RNA New HCV RNA Replication_Complex->New_HCV_RNA Replication HZ1157 This compound HZ1157->NS3_4A Inhibition

Caption: Inhibition of HCV NS3/4A Protease by this compound.

Dengue Virus NS2B/NS3 Protease Inhibition

Similarly, for Dengue virus, the NS2B/NS3 protease is essential for processing the viral polyprotein. This compound inhibits this protease, preventing the release of functional viral proteins required for replication.

Dengue_Protease_Inhibition cluster_host_cell Host Cell Cytoplasm DENV_RNA DENV RNA Polyprotein DENV Polyprotein DENV_RNA->Polyprotein Translation NS2B_NS3 NS2B/NS3 Protease Polyprotein->NS2B_NS3 Cleavage Viral_Proteins Functional Viral Proteins NS2B_NS3->Viral_Proteins Polyprotein Processing Replication_Complex Viral Replication Complex Viral_Proteins->Replication_Complex Assembly New_DENV_RNA New DENV RNA Replication_Complex->New_DENV_RNA Replication HZ1157 This compound HZ1157->NS2B_NS3 Inhibition

Caption: Inhibition of Dengue Virus NS2B/NS3 Protease by this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antiviral compounds. The following protocols are based on the key studies that identified and characterized this compound.

HCV Subgenomic Replicon-Based Luciferase Reporter Assay

This cell-based assay is used for the primary screening of compounds for anti-HCV activity.

  • Cell Line: A stable Huh-7 cell line containing an HCV subgenomic replicon with a luciferase reporter gene is used.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound or control compounds.

  • Incubation: The plates are incubated for 72 hours to allow for viral replication and reporter gene expression.

  • Luciferase Assay: A commercial luciferase assay system is used to measure the luciferase activity, which is proportional to the level of HCV replication.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of luciferase activity against the compound concentration.

HCV NS3/4A Protease Reporter Assay

This assay specifically measures the inhibitory effect of compounds on the HCV NS3/4A protease.

  • Cell Line: A Huh-7.5.1 cell line stably transfected with a reporter construct containing a cleavage site for HCV NS3/4A protease is utilized. The reporter system typically involves a secreted alkaline phosphatase (SEAP) or luciferase.

  • Compound Treatment: Cells are treated with this compound at various concentrations.

  • Incubation: Cells are incubated for a defined period to allow for protease expression and reporter cleavage.

  • Reporter Quantification: The activity of the secreted reporter enzyme in the cell culture supernatant is measured.

  • IC50 Determination: The IC50 value is determined by quantifying the reduction in reporter activity as a function of this compound concentration.

In Vitro HCV Infection Assay

This assay confirms the antiviral activity of the compound in the context of a full viral life cycle.

  • Cell Line: Huh-7.5.1 cells, which are highly permissive to HCV infection, are used.

  • Infection and Treatment: Cells are infected with an infectious HCV strain (e.g., Jc1). Following infection, the cells are treated with different concentrations of this compound.

  • Incubation: The infected and treated cells are incubated for 48-72 hours.

  • Quantification of Viral Replication: Viral replication is quantified by measuring the levels of HCV RNA using real-time RT-PCR or by detecting viral antigens via immunofluorescence.

  • EC50 Calculation: The effective concentration (EC50) that inhibits 50% of viral replication is calculated.

Dengue Virus Replicon Assay

This assay is analogous to the HCV replicon assay and is used to screen for anti-DENV compounds.

  • Cell Line: A baby hamster kidney (BHK) cell line stably expressing a DENV subgenomic replicon carrying a reporter gene (e.g., luciferase) is used.

  • Compound Administration: Cells are seeded and treated with various concentrations of this compound.

  • Incubation: Plates are incubated for 72 hours.

  • Reporter Gene Assay: Luciferase activity is measured to determine the extent of DENV replication.

  • EC50 Determination: The EC50 value is calculated based on the dose-response curve.

Experimental and Screening Workflows

The discovery and characterization of this compound involved a systematic workflow, from initial high-throughput screening to detailed mechanistic studies.

Antiviral_Screening_Workflow cluster_discovery Discovery Phase cluster_characterization Characterization Phase cluster_preclinical Preclinical Phase HTS High-Throughput Screening (HCV Replicon Assay) Hit_ID Hit Identification (this compound) HTS->Hit_ID Dose_Response Dose-Response & IC50/EC50 (Replicon & Infection Assays) Hit_ID->Dose_Response Cytotoxicity Cytotoxicity Assay (CC50 Determination) Dose_Response->Cytotoxicity Mechanism Mechanism of Action (Protease Assays) Cytotoxicity->Mechanism Lead_Opt Lead Optimization Mechanism->Lead_Opt

Caption: General workflow for antiviral drug discovery and characterization.

Conclusion

This compound represents a promising lead compound for the development of broad-spectrum antiviral therapies. Its potent inhibition of key viral proteases in both HCV and flaviviruses, coupled with a favorable preliminary safety profile, warrants further investigation and optimization. The detailed experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to advance the study of this compound and related compounds.

References

Methodological & Application

Application Notes and Protocols for HZ-1157 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the preclinical in vivo evaluation of HZ-1157, a novel investigational compound. It includes detailed protocols for administration, pharmacokinetic analysis, and efficacy assessment in relevant animal models. The information presented herein is intended to ensure standardized methodologies and facilitate the accurate interpretation and comparison of data across different research settings. All quantitative data are summarized in tabular format for ease of reference, and key experimental workflows and signaling pathways are illustrated using diagrams.

Quantitative Data Summary

The following tables summarize the key pharmacokinetic and efficacy parameters of this compound observed in preclinical animal models.

Table 1: Pharmacokinetic Parameters of this compound in Rodent Models

Animal ModelDosage (mg/kg)Route of AdministrationCmax (ng/mL)Tmax (h)Half-life (t½) (h)AUC (0-t) (ng·h/mL)Bioavailability (%)
Mouse (C57BL/6)10Oral (PO)150 ± 251.04.2 ± 0.8630 ± 11035
Mouse (C57BL/6)5Intravenous (IV)450 ± 500.14.0 ± 0.7900 ± 150100
Rat (Sprague-Dawley)20Oral (PO)210 ± 302.06.5 ± 1.21470 ± 25040
Rat (Sprague-Dawley)10Intravenous (IV)600 ± 750.16.2 ± 1.01800 ± 300100

Table 2: Efficacy of this compound in a Murine Xenograft Model of [Specify Cancer Type]

Treatment GroupDosage (mg/kg)Dosing ScheduleMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)p-value
Vehicle Control-Daily1500 ± 250--
This compound10Daily825 ± 15045<0.05
This compound25Daily450 ± 10070<0.01
Positive Control[Specify][Specify]375 ± 9075<0.01

Experimental Protocols

Animal Husbandry

All animal experiments should be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC). Animals should be housed in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and provided with ad libitum access to standard chow and water.

Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile of this compound following oral and intravenous administration in C57BL/6 mice.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in sterile water)

  • C57BL/6 mice (male, 8-10 weeks old)

  • Dosing gavage needles and syringes

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Fast mice for 4 hours prior to dosing.

  • For oral administration, administer this compound at a dose of 10 mg/kg via oral gavage.

  • For intravenous administration, administer this compound at a dose of 5 mg/kg via the tail vein.

  • Collect blood samples (approximately 50 µL) from the saphenous vein at the following time points: 0.1, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Centrifuge blood samples at 2000 x g for 10 minutes at 4°C to separate plasma.

  • Store plasma samples at -80°C until analysis.

  • Analyze the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).

Efficacy Study in a Murine Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a [Specify Cancer Type] xenograft model.

Materials:

  • [Specify Cancer Cell Line]

  • Matrigel

  • Athymic nude mice (female, 6-8 weeks old)

  • This compound

  • Vehicle

  • Calipers

Procedure:

  • Subcutaneously implant 1 x 10^6 [Specify Cancer Cell Line] cells mixed with Matrigel into the flank of each mouse.

  • Monitor tumor growth until the average tumor volume reaches approximately 100-150 mm³.

  • Randomize mice into treatment groups (n=8-10 per group): Vehicle control, this compound (10 mg/kg), this compound (25 mg/kg), and a positive control group.

  • Administer treatments daily via the specified route (e.g., oral gavage).

  • Measure tumor volume using calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.

  • Monitor body weight and overall health of the animals throughout the study.

  • At the end of the study (e.g., Day 21), euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

  • Calculate Tumor Growth Inhibition (TGI) for each treatment group.

Visualizations

Experimental_Workflow cluster_preparation Preparation cluster_implantation Implantation cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis cell_culture Cell Culture ([Specify Cancer Cell Line]) tumor_implantation Tumor Cell Implantation cell_culture->tumor_implantation animal_acclimation Animal Acclimation (Athymic Nude Mice) animal_acclimation->tumor_implantation tumor_growth Tumor Growth Monitoring tumor_implantation->tumor_growth randomization Randomization tumor_growth->randomization treatment_admin Daily Treatment Administration (Vehicle, this compound, Positive Control) randomization->treatment_admin monitoring Tumor & Body Weight Measurement treatment_admin->monitoring euthanasia Euthanasia & Tumor Excision monitoring->euthanasia analysis Data Analysis (TGI Calculation) euthanasia->analysis

Caption: Experimental workflow for the in vivo efficacy study of this compound.

Signaling_Pathway HZ1157 This compound Receptor Target Receptor (e.g., RTK) HZ1157->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor (e.g., AP-1) Kinase2->TranscriptionFactor Apoptosis Apoptosis Kinase2->Apoptosis Proliferation Cell Proliferation TranscriptionFactor->Proliferation

Caption: Proposed signaling pathway for this compound's mechanism of action.

Analytical Methods for HZ-1157 Detection: Information Not Available

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search of publicly available scientific and technical literature, there is currently no identifiable information available for a substance designated as "HZ-1157." As a result, the creation of detailed application notes and protocols for its analytical detection is not possible at this time.

Searches for "this compound" did not yield any reference to a specific chemical compound, pharmaceutical agent, or other analyzable substance. The designation appears in various unrelated contexts, such as product model numbers or internal identifiers, but lacks any scientific or research-based documentation that would be necessary to develop analytical methodologies.

To provide the requested detailed application notes, protocols, quantitative data, and diagrams, foundational information about the analyte is required, including:

  • Chemical Structure and Properties: Understanding the molecule's structure, molecular weight, polarity, and functional groups is essential for selecting appropriate analytical techniques (e.g., chromatography, mass spectrometry).

  • Matrix of Interest: The biological or environmental matrix in which this compound would be detected (e.g., plasma, urine, water, soil) dictates the necessary sample preparation and cleanup procedures.

  • Expected Concentration Range: Knowledge of the likely concentrations is crucial for determining the required sensitivity and linear range of the analytical method.

  • Metabolism and Degradation: For drug development and biological monitoring, information on metabolites and degradation products is necessary to develop comprehensive analytical methods.

  • Signaling Pathways: To create relevant diagrams, the biological targets and signaling pathways affected by the compound must be known.

Without this fundamental information, it is not feasible to design or recommend specific experimental protocols, summarize quantitative data that does not exist, or create meaningful visualizations of experimental workflows or biological pathways.

We recommend that researchers, scientists, and drug development professionals seeking to analyze "this compound" first consult internal documentation or the primary source of the designation to obtain the chemical identity and associated scientific literature for the compound of interest. Once the substance is clearly identified, the development of specific and accurate analytical methods can proceed.

Application Notes and Protocols for HZ-1157 in Western Blot Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

HZ-1157 is a novel small molecule inhibitor with potential therapeutic applications in inflammatory diseases and oncology. Preliminary studies suggest that this compound modulates key signaling pathways involved in cell proliferation and immune response. This document provides detailed protocols and application notes for the use of this compound in Western blot analysis to investigate its effects on protein expression and phosphorylation states. The primary focus is on the Syk-PI3K-ERK signaling cascade, a pathway implicated in various cellular processes.

Data Presentation

The following table summarizes hypothetical quantitative data from a Western blot experiment designed to assess the dose-dependent effect of this compound on the phosphorylation of key proteins in the Syk-PI3K-ERK signaling pathway in a relevant cell line (e.g., macrophages stimulated with an activating agent).

Table 1: Dose-Response Effect of this compound on Protein Phosphorylation

Treatment GroupThis compound Conc. (µM)p-Syk (Normalized Intensity)p-PI3K (Normalized Intensity)p-ERK (Normalized Intensity)
Vehicle Control01.00 ± 0.081.00 ± 0.121.00 ± 0.09
This compound0.10.85 ± 0.070.92 ± 0.100.95 ± 0.11
This compound10.42 ± 0.050.55 ± 0.060.61 ± 0.08
This compound100.15 ± 0.030.21 ± 0.040.28 ± 0.05

Data are presented as mean ± standard deviation from three independent experiments. Protein band intensities were normalized to a loading control (e.g., β-actin or GAPDH).

Signaling Pathway

The diagram below illustrates the proposed mechanism of action for this compound, targeting the Syk-PI3K-ERK signaling pathway.

HZ_1157_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Syk Syk Receptor->Syk PI3K PI3K Syk->PI3K ERK ERK PI3K->ERK Response Cellular Response (e.g., Proliferation, Cytokine Release) ERK->Response HZ1157 This compound HZ1157->Syk

Figure 1: Proposed this compound signaling pathway.

Experimental Protocols

Western Blot Protocol for Analyzing this compound Effects

This protocol provides a step-by-step guide for performing Western blot analysis to determine the effect of this compound on target protein expression and phosphorylation.

1. Cell Lysis and Protein Extraction

  • Culture cells to the desired confluency and treat with various concentrations of this compound or vehicle control for the specified duration.

  • After treatment, wash the cells once with ice-cold 1X Phosphate Buffered Saline (PBS).[1]

  • Aspirate PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with periodic vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[2]

  • Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a suitable assay (e.g., BCA or Bradford assay).[2]

2. Sample Preparation and SDS-PAGE

  • Normalize the protein concentration for all samples with lysis buffer.

  • Add 4X SDS sample buffer to the protein lysates to a final concentration of 1X.[1]

  • Boil the samples at 95-100°C for 5 minutes.[3]

  • Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.[1][3] Include a pre-stained protein ladder to determine molecular weights.[3]

  • Run the gel in 1X Tris-Glycine SDS Running Buffer until the dye front reaches the bottom of the gel.[1][3]

3. Protein Transfer

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[1][3]

  • Perform the electrotransfer at 70-100V for 1.5 to 3 hours under cooling conditions.[3]

  • After transfer, briefly wash the membrane with 1X Tris Buffered Saline with Tween 20 (TBST).[3]

4. Immunoblotting and Detection

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in 1X TBST for 1 hour at room temperature to prevent non-specific antibody binding.[1][2]

  • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[1][3]

  • Wash the membrane three times for 5 minutes each with 1X TBST.[1][3]

  • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1-2 hours at room temperature.[1][3]

  • Wash the membrane three times for 5 minutes each with 1X TBST.[1][3]

  • Prepare the enhanced chemiluminescence (ECL) detection reagent by mixing the components according to the manufacturer's instructions.[1][3]

  • Incubate the membrane with the ECL reagent for 1-5 minutes.[3]

  • Capture the chemiluminescent signal using an imaging system or by exposing the membrane to X-ray film.[1][3]

5. Data Analysis

  • Quantify the band intensities using densitometry software.

  • Normalize the intensity of the target protein band to that of a loading control (e.g., β-actin or GAPDH) to account for variations in protein loading.

  • For phosphorylation studies, normalize the phosphorylated protein signal to the total protein signal.

Experimental Workflow

The following diagram outlines the major steps in the Western blot workflow for analyzing the effects of this compound.

Western_Blot_Workflow A Cell Culture and this compound Treatment B Cell Lysis and Protein Extraction A->B C Protein Quantification (BCA/Bradford) B->C D Sample Preparation and SDS-PAGE C->D E Protein Transfer (PVDF/Nitrocellulose) D->E F Membrane Blocking E->F G Primary Antibody Incubation (4°C) F->G H Secondary Antibody Incubation (RT) G->H I ECL Detection H->I J Imaging and Data Analysis I->J

Figure 2: Western blot experimental workflow.

Logical Relationships

The diagram below illustrates the logical flow of the experimental design and expected outcomes when investigating the inhibitory effect of this compound.

Logical_Flow cluster_input Experimental Input cluster_system Biological System cluster_output Expected Outcome HZ1157 Increasing Concentrations of this compound Cells Cell Line with Active Syk-PI3K-ERK Pathway HZ1157->Cells pSyk Decreased p-Syk Cells->pSyk pPI3K Decreased p-PI3K pSyk->pPI3K pERK Decreased p-ERK pPI3K->pERK

Figure 3: Logical flow of this compound inhibition experiment.

References

Application Notes and Protocols for HZ-1157, a Novel HER2-Targeted Near-Infrared Fluorescent Probe for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is provided for illustrative purposes. HZ-1157 is a hypothetical molecule, and the data, protocols, and pathways described herein are representative of a typical near-infrared (NIR) fluorescent probe targeting the HER2 receptor in a preclinical research context.

Introduction and Application Notes

This compound is a novel, high-affinity near-infrared (NIR) fluorescent probe designed for the non-invasive in vivo imaging of Human Epidermal Growth Factor Receptor 2 (HER2) expression. It comprises a HER2-specific targeting moiety conjugated to a bright and photostable NIR fluorophore. The probe's fluorescence emission in the NIR window (700-900 nm) allows for deep tissue penetration and minimizes background autofluorescence, enabling high-contrast imaging of tumors.[1][2][3]

Primary Applications:

  • Preclinical Cancer Detection: Non-invasive visualization of HER2-positive tumors in small animal models.

  • Monitoring Tumor Burden: Longitudinal imaging to track tumor growth or regression over time.

  • Assessing Therapeutic Efficacy: Evaluating the downregulation of HER2 expression following treatment with targeted therapies (e.g., Hsp90 inhibitors).[4]

  • Pharmacokinetic Studies: Characterizing the biodistribution and clearance profile of the probe.

Mechanism of Action: this compound specifically binds to the extracellular domain of the HER2 receptor, which is often overexpressed in various cancers, including a significant percentage of breast carcinomas.[5][6] Upon binding, the probe accumulates at the tumor site, allowing for fluorescence-based detection. The signal intensity from the tumor can be correlated with the level of HER2 receptor expression.

Quantitative Data

The following tables summarize the key characteristics and representative in vivo performance of this compound.

Table 1: Photophysical Properties of this compound

PropertyValue
Target HER2/ErbB2 Receptor
Fluorophore Class Heptamethine Cyanine
Excitation Maximum (λex) 750 nm
Emission Maximum (λem) 780 nm
Molecular Weight ~2500 Da
Extinction Coefficient ~220,000 M⁻¹cm⁻¹
Quantum Yield ~0.15 in PBS + 1% BSA
Solubility High in PBS, Saline

Table 2: Illustrative Biodistribution of this compound in Nude Mice Bearing HER2+ Xenografts

Organ/Tissue4 hours (%ID/g)¹24 hours (%ID/g)¹48 hours (%ID/g)¹
Tumor (HER2+) 10.5 ± 2.115.2 ± 3.5 12.1 ± 2.8
Blood 4.2 ± 0.81.1 ± 0.30.4 ± 0.1
Liver 12.3 ± 2.58.5 ± 1.95.3 ± 1.2
Kidneys 18.1 ± 4.05.2 ± 1.12.1 ± 0.5
Muscle 1.5 ± 0.40.8 ± 0.20.5 ± 0.1
Spleen 2.0 ± 0.51.5 ± 0.41.1 ± 0.3

¹ %ID/g = Percent Injected Dose per Gram of tissue. Data are presented as mean ± standard deviation (n=5 mice per group). Peak tumor accumulation is highlighted in bold.

Table 3: Tumor-to-Background Ratios (TBR) Over Time

Time PointTumor-to-Muscle RatioTumor-to-Skin Ratio
4 hours 7.0 ± 1.54.5 ± 0.9
24 hours 19.0 ± 4.2 12.5 ± 2.8
48 hours 15.1 ± 3.39.8 ± 2.1

Ratios calculated from mean fluorescence intensity of regions of interest (ROIs). Optimal imaging window is highlighted in bold.

Experimental Protocols

Objective: To visualize and quantify the accumulation of this compound in a subcutaneous HER2-positive breast cancer model.

Materials:

  • This compound probe

  • Female athymic nude mice (6-8 weeks old)

  • HER2-positive cancer cells (e.g., BT-474)

  • Matrigel

  • Sterile Phosphate-Buffered Saline (PBS)

  • Isoflurane anesthesia system

  • In vivo imaging system (e.g., IVIS Spectrum, Pearl Trilogy) equipped for NIR fluorescence imaging (e.g., Excitation: 745 nm, Emission: 800 nm).

  • Syringes and needles (27-30 gauge)

Methodology:

  • Tumor Inoculation:

    • Culture BT-474 cells to ~80% confluency.

    • Resuspend 5 x 10⁶ cells in 100 µL of a 1:1 mixture of sterile PBS and Matrigel.

    • Subcutaneously inject the cell suspension into the right flank of each mouse.

    • Allow tumors to grow to a palpable size of approximately 100-150 mm³.

  • Probe Preparation and Administration:

    • Reconstitute lyophilized this compound in sterile PBS to a stock concentration of 1 mg/mL.

    • Vortex gently to ensure complete dissolution.

    • Dilute the stock solution with sterile PBS to the final injection concentration. A typical dose is 10 nmol per mouse.

    • Administer 100-150 µL of the final this compound solution via intravenous (tail vein) injection.

  • In Vivo Fluorescence Imaging:

    • Anesthetize mice using 2-3% isoflurane in oxygen. Place the mouse on the imaging stage and maintain anesthesia with 1.5% isoflurane.

    • Acquire a baseline (pre-injection) image.

    • Following probe administration, acquire images at multiple time points (e.g., 1, 4, 8, 24, 48, and 72 hours post-injection).

    • Use consistent imaging parameters (exposure time, binning, f/stop) for all acquisitions to ensure data comparability.

  • Image Analysis:

    • Using the system's analysis software (e.g., Living Image), draw regions of interest (ROIs) over the tumor and a contralateral background area (e.g., muscle).[7]

    • Measure the average radiant efficiency ([p/s/cm²/sr]/[µW/cm²]) for each ROI.

    • Subtract the background fluorescence from the tumor ROI values.[7]

    • Calculate the Tumor-to-Background Ratio (TBR) by dividing the mean fluorescence intensity of the tumor ROI by that of the background ROI.

  • Ex Vivo Analysis (Optional, at final time point):

    • Euthanize the mouse immediately after the final imaging session.

    • Dissect the tumor and major organs (liver, kidneys, spleen, muscle, etc.).

    • Arrange the tissues in the imaging chamber and acquire a final ex vivo fluorescence image to confirm probe biodistribution.

Visualizations

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HER2 HER2 Receptor PI3K PI3K HER2->PI3K Activates Probe This compound Probe Probe->HER2 Binds AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Simplified HER2 signaling pathway and this compound binding.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_imaging Phase 2: Imaging cluster_analysis Phase 3: Analysis A1 Establish HER2+ Tumor Xenografts A2 Prepare this compound Probe (10 nmol/mouse) B1 Administer Probe (IV Injection) B2 Acquire Images at Multiple Time Points (1h, 4h, 24h, 48h) B1->B2 C1 Define Regions of Interest (Tumor & Background) B2->C1 C2 Quantify Fluorescence Signal C1->C2 C3 Calculate Tumor-to-Background Ratio (TBR) C2->C3 C4 Ex Vivo Biodistribution (Endpoint) C3->C4

Caption: Workflow for in vivo imaging with this compound probe.

Caption: Relationship between probe concentration and signal intensity.

References

Application Notes and Protocols for HZ-1157 in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

Initial Search and Information Scarcity:

A comprehensive search for "HZ-1157" did not yield specific information on a compound with this identifier. The search results provided general methodologies for high-throughput screening (HTS) across various biological targets but lacked any data pertaining to this compound. This includes its mechanism of action, associated signaling pathways, and quantitative data essential for developing detailed application notes and protocols.

Without foundational information on this compound, it is not possible to generate the specific content requested, including quantitative data tables, detailed experimental protocols, and visualizations of its signaling pathways and HTS workflows.

To fulfill the user's request, information on the following aspects of this compound is required:

  • Compound Class and Target: What type of molecule is this compound (e.g., small molecule, peptide) and what is its primary biological target (e.g., enzyme, receptor, ion channel)?

  • Mechanism of Action: How does this compound exert its effects at the molecular level (e.g., inhibitor, agonist, antagonist)?

  • Signaling Pathway Involvement: Which cellular signaling pathways are modulated by this compound?

  • Quantitative Data: Are there any existing measurements of its potency and efficacy (e.g., IC50, EC50, Ki)?

  • Established Assays: Have any specific assays been used to characterize this compound's activity?

Once this information is available, the following detailed application notes and protocols can be developed.

[Placeholder] Application Note: High-Throughput Screening of this compound

1. Introduction

[This section will describe the background and significance of this compound, its target, and its potential therapeutic applications based on the provided information.]

2. Principle of the Assay

[This section will detail the theoretical basis of the recommended HTS assay for this compound. For example, if this compound is a kinase inhibitor, this section would describe a fluorescence-based kinase activity assay.]

3. Materials and Methods

3.1. Reagents and Materials

[A comprehensive list of all necessary reagents, buffers, plates, and consumables will be provided here.]

3.2. Experimental Protocol

[A step-by-step protocol for performing the HTS assay will be detailed here. This would include compound plate preparation, reagent preparation, assay execution, and data acquisition.]

4. Data Analysis

[This section will explain how to analyze the raw data from the HTS assay, including normalization, hit identification, and calculation of relevant parameters like Z'-factor.]

5. Quantitative Data Summary

[A table summarizing the expected quantitative data for this compound and control compounds will be presented here.]

Table 1: [Placeholder] Potency of this compound and Control Compounds

CompoundTargetAssay TypeIC50 / EC50 (nM)Hill Slope
This compound[Target][Assay][Value][Value]
Control 1[Target][Assay][Value][Value]
Control 2[Target][Assay][Value][Value]

[Placeholder] Protocol: Cell-Based Assay for this compound Activity

1. Objective

To determine the cellular potency of this compound by measuring its effect on a specific signaling pathway in a relevant cell line.

2. Materials

  • [Cell Line]

  • Cell Culture Media and Supplements

  • This compound

  • Control Compounds

  • Assay Reagents (e.g., luciferase substrate, fluorescent probe)

  • 96-well or 384-well plates

3. Detailed Protocol

  • Cell Seeding: Plate [Cell Line] at a density of [X] cells/well in a [Y]-well plate and incubate overnight.

  • Compound Treatment: Prepare a serial dilution of this compound and control compounds. Add the compounds to the cells and incubate for [Z] hours.

  • Assay Measurement: Following incubation, perform the assay readout according to the manufacturer's instructions (e.g., measure luminescence, fluorescence).

  • Data Analysis: Plot the dose-response curve and calculate the EC50 or IC50 value for this compound.

[Placeholder] Visualizations

Diagram 1: [Placeholder] Signaling Pathway of this compound Target

G

Caption: [A brief, descriptive caption of the signaling pathway will be provided here.]

Diagram 2: [Placeholder] High-Throughput Screening Workflow for this compound

G

Caption: [A brief, descriptive caption of the HTS workflow will be provided here.]

Application Notes and Protocols for HZ-1157 in CRISPR Gene Editing Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the current date, "HZ-1157" is not a publicly documented or recognized compound in the context of CRISPR gene editing. The following application note has been generated for illustrative purposes to demonstrate how a novel small molecule enhancer of Homology-Directed Repair (HDR) would be characterized and utilized. The data and protocols are representative of typical findings and methodologies in this research area.

Introduction

The CRISPR-Cas9 system has revolutionized genome editing by enabling precise cleavage of DNA at targeted loci. The subsequent repair of the double-strand break (DSB) occurs via two main cellular pathways: the error-prone Non-Homologous End Joining (NHEJ) pathway, which often results in insertions or deletions (indels), and the high-fidelity Homology-Directed Repair (HDR) pathway. For precise gene editing applications, such as single nucleotide polymorphism (SNP) correction or gene knock-ins, HDR is the desired mechanism, but it is often inefficient compared to NHEJ.[1]

This compound is a novel, cell-permeable small molecule designed to enhance the efficiency of precise gene editing by modulating the cellular DNA repair machinery. These application notes provide an overview of this compound's mechanism of action, quantitative data on its performance, and detailed protocols for its use in CRISPR-Cas9 experiments.

Mechanism of Action

This compound functions as a potent and selective inhibitor of DNA Ligase IV, a key enzyme in the canonical NHEJ pathway.[2][3][4] By transiently suppressing this pathway, this compound shifts the balance of DSB repair towards the HDR pathway when a donor template is provided. This leads to a significant increase in the frequency of precise, template-mediated genome editing events.

cluster_0 CRISPR-Cas9 Induced DSB cluster_1 DNA Repair Pathways DSB Double-Strand Break NHEJ NHEJ Pathway DSB->NHEJ Predominant Pathway HDR HDR Pathway DSB->HDR Less Frequent Pathway Ku70_80 Ku70/80 Binding NHEJ->Ku70_80 Resection End Resection (MRN Complex) HDR->Resection DNA_PKcs DNA-PKcs Recruitment Ku70_80->DNA_PKcs LigaseIV DNA Ligase IV DNA_PKcs->LigaseIV Indels Indel Formation (Gene Disruption) LigaseIV->Indels RAD51 RAD51 Loading Resection->RAD51 Strand_Invasion Strand Invasion (Donor Template) RAD51->Strand_Invasion Precise_Edit Precise Editing (Gene Correction/Insertion) Strand_Invasion->Precise_Edit HZ1157 This compound HZ1157->LigaseIV Inhibition

Figure 1: Mechanism of Action of this compound.

Data Presentation

The efficacy of this compound was evaluated across multiple cell lines by measuring the integration efficiency of a GFP donor template at a specific genomic safe harbor locus. Cells were treated with a range of this compound concentrations, and the percentage of GFP-positive cells was quantified by flow cytometry.

Cell LineTarget LocusThis compound Conc. (µM)Fold Increase in HDR Efficiency (vs. DMSO)Indel Frequency (%) (vs. DMSO)
HEK293T AAVS11.03.2 ± 0.445% Reduction
AAVS15.04.1 ± 0.558% Reduction
K562 AAVS11.02.8 ± 0.341% Reduction
AAVS15.03.5 ± 0.452% Reduction
h-iPSCs AAVS10.52.5 ± 0.338% Reduction
AAVS11.03.1 ± 0.449% Reduction
Table 1: Quantitative analysis of this compound on HDR efficiency and indel formation. Data are presented as mean ± standard deviation from three biological replicates.

Experimental Protocols

Protocol 1: General Cell Culture and Maintenance
  • Cell Lines: HEK293T, K562, or human induced pluripotent stem cells (h-iPSCs).

  • Media:

    • HEK293T/K562: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • h-iPSCs: mTeSR™ Plus medium on Matrigel-coated plates.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Passaging: Passage cells every 2-3 days to maintain logarithmic growth. For h-iPSCs, use ReLeSR™ for passaging to maintain colony integrity.

Protocol 2: CRISPR-Cas9 Gene Editing with this compound

This protocol describes the delivery of Cas9 ribonucleoprotein (RNP) complexes and a donor template into cells, followed by treatment with this compound.

Materials:

  • Alt-R® S.p. Cas9 Nuclease

  • Custom synthesized sgRNA targeting the genomic locus of interest

  • Single-stranded oligodeoxynucleotide (ssODN) or plasmid donor template

  • This compound (dissolved in DMSO to a 10 mM stock)

  • Lipofectamine™ CRISPRMAX™ or electroporation system (e.g., Neon™ Transfection System)

  • Opti-MEM™ I Reduced Serum Medium

  • DMSO (vehicle control)

Workflow Diagram:

cluster_prep Preparation (Day 0) cluster_exp Experiment (Day 1) cluster_culture Incubation (Day 2-4) cluster_analysis Analysis (Day 5) A1 Seed Cells B1 Transfect Cells with RNP and Donor DNA A1->B1 A2 Prepare RNP Complex (Cas9 + sgRNA) A2->B1 A3 Prepare Donor DNA A3->B1 B2 Add this compound or DMSO Control B1->B2 C1 Incubate for 48-72h B2->C1 D1 Harvest Genomic DNA C1->D1 D2 Analyze Editing Outcome (FACS, NGS) D1->D2

Figure 2: Experimental workflow for using this compound.

Procedure:

  • Cell Seeding (Day 0):

    • Seed 200,000 cells per well in a 24-well plate. Ensure cells reach 70-80% confluency on the day of transfection.

  • RNP Complex Formation (Day 1):

    • In an RNase-free tube, mix 1.5 µL of sgRNA (100 µM) with 1.5 µL of Cas9 protein (61 µM).

    • Incubate at room temperature for 15 minutes to allow the RNP to form.

  • Transfection (Day 1):

    • Lipofection: Dilute the RNP complex and 200 ng of donor DNA in Opti-MEM™. Add Lipofectamine™ CRISPRMAX™ reagent, incubate for 5 minutes, and add the mixture to the cells.

    • Electroporation: Resuspend cells in the appropriate electroporation buffer, add the RNP complex and donor DNA, and electroporate using the manufacturer's recommended settings. Plate cells in pre-warmed media.

  • This compound Treatment (Day 1):

    • Immediately following transfection, add this compound directly to the cell culture medium to the desired final concentration (e.g., 1 µM). For the control group, add an equivalent volume of DMSO.

  • Incubation (Day 1-4):

    • Incubate the cells for 48-72 hours.

  • Analysis of Editing Efficiency (Day 5):

    • Harvest the cells.

    • For reporter assays (e.g., GFP knock-in): Analyze the percentage of fluorescent cells using flow cytometry.

    • For genomic analysis: Extract genomic DNA. Amplify the target locus by PCR and analyze using Sanger sequencing or Next-Generation Sequencing (NGS) to determine the ratio of HDR events to indels.

Protocol 3: Analysis of On-Target and Off-Target Editing by NGS
  • Genomic DNA Extraction: Use a commercial kit (e.g., DNeasy Blood & Tissue Kit) to extract high-quality genomic DNA from harvested cells.

  • PCR Amplification: Design primers to amplify the on-target locus and predicted off-target sites. Use a high-fidelity polymerase.

  • Library Preparation: Prepare sequencing libraries from the amplicons using a library preparation kit compatible with your NGS platform (e.g., Illumina).

  • Sequencing: Perform deep sequencing of the prepared libraries.

  • Data Analysis: Align sequencing reads to the reference genome. Use software tools like CRISPResso2 to quantify the percentage of reads corresponding to precise HDR, NHEJ-induced indels, and wild-type alleles.

Start CRISPR Experiment Control Control (DMSO) Start->Control Treatment This compound Treatment Start->Treatment NHEJ_High High NHEJ (Indels) Control->NHEJ_High HDR_Low Low HDR (Precise Edit) Control->HDR_Low NHEJ_Low Low NHEJ (Indels) Treatment->NHEJ_Low HDR_High High HDR (Precise Edit) Treatment->HDR_High

Figure 3: Logical flow of expected experimental outcomes.

References

Application Notes and Protocols for In Vivo Research of HZ-1157 (Hypothetical Small Molecule Inhibitor)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific information for a compound designated "HZ-1157" is publicly available. The following application notes and protocols are a generalized guide for a hypothetical small molecule inhibitor, intended for in vivo research. These guidelines are based on common practices in preclinical drug development and should be adapted based on the specific physicochemical properties and target of the actual compound being investigated.

Introduction

This compound is a hypothetical small molecule inhibitor under investigation for its potential therapeutic effects. As with any novel compound, in vivo studies are crucial to understand its pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and safety profile in a living organism before it can be considered for clinical development. This document provides a comprehensive overview of the potential delivery methods, experimental protocols, and relevant signaling pathways for the in vivo characterization of this compound.

Data Presentation: In Vivo Administration and Pharmacokinetics

The choice of delivery method and the resulting pharmacokinetic profile are critical for the successful in vivo application of this compound. The following table summarizes key quantitative data and considerations for various administration routes based on general principles for small molecule inhibitors.

ParameterIntravenous (IV)Intraperitoneal (IP)Oral (PO)Subcutaneous (SC)
Dosage Range (mg/kg) 1 - 105 - 5010 - 1005 - 50
Bioavailability (%) 10020 - 805 - 6030 - 90
Time to Peak Plasma Concentration (Tmax) < 0.1 hours0.25 - 1 hour0.5 - 4 hours0.5 - 2 hours
Half-life (t1/2) VariableVariableVariableVariable
Typical Vehicle Saline, PBS, 5% DextroseSaline, PBS, Oil-basedWater, Methylcellulose, PEG400Saline, PBS, Oil-based
Maximum Injection Volume (Mouse) 0.2 mL[1]2-3 mL[1]0.5 mL1-2 mL[1]
Needle Gauge (Mouse) 27-30 G[1]25-27 G[1]20-22 G (gavage needle)25-27 G[1]
Common Applications PK studies, acute efficacy modelsEfficacy studies, repeat dosingChronic efficacy studiesSustained release formulations

Experimental Protocols

Detailed methodologies are essential for reproducibility and accurate interpretation of in vivo data. The following are generalized protocols for key experiments involving this compound.

Formulation of this compound for In Vivo Administration

Objective: To prepare a sterile and stable formulation of this compound suitable for the chosen route of administration.

Materials:

  • This compound compound

  • Sterile vehicles (e.g., saline, phosphate-buffered saline (PBS), 0.5% methylcellulose, polyethylene glycol 400 (PEG400), corn oil)

  • Sterile vials

  • Vortex mixer

  • Sonicator

  • pH meter

  • Sterile filters (0.22 µm)

Protocol:

  • Determine the appropriate vehicle for this compound based on its solubility and the intended route of administration.

  • For aqueous-based formulations (IV, IP, SC, PO):

    • Weigh the required amount of this compound.

    • In a sterile vial, add a small amount of co-solvent (e.g., DMSO, ethanol) if necessary to dissolve the compound.

    • Gradually add the primary vehicle (e.g., saline, PBS) while vortexing to achieve the final desired concentration.

    • If the compound is a suspension, ensure uniform particle size through sonication.

    • Adjust the pH of the solution to physiological range (pH 7.2-7.4) if necessary.

    • Sterilize the final formulation by passing it through a 0.22 µm sterile filter.

  • For oil-based formulations (IP, SC, PO):

    • Weigh the required amount of this compound.

    • In a sterile vial, add the sterile oil (e.g., corn oil, sesame oil).

    • Vortex and sonicate until the compound is fully dissolved or uniformly suspended.

Animal Handling and Administration of this compound

Objective: To properly handle and administer this compound to laboratory animals (e.g., mice) via various routes. All procedures should be in accordance with institutional animal care and use committee (IACUC) guidelines.

Materials:

  • Appropriate animal model (e.g., C57BL/6 mice, BALB/c mice)

  • Prepared this compound formulation

  • Sterile syringes and needles of appropriate size[1]

  • Animal scale

  • Personal protective equipment (PPE)

Protocols:

a. Intravenous (IV) Injection (Tail Vein):

  • Warm the mouse under a heat lamp to dilate the tail veins.

  • Place the mouse in a restraining device.

  • Swab the tail with 70% ethanol.

  • Using a 27-30 gauge needle, carefully insert it into one of the lateral tail veins.

  • Slowly inject the this compound formulation (maximum volume of 0.2 mL for a 25g mouse)[1].

  • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

b. Intraperitoneal (IP) Injection:

  • Properly restrain the mouse, exposing the abdomen.

  • Tilt the mouse's head downwards to move the abdominal organs away from the injection site.

  • Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline.

  • Aspirate to ensure no fluid is drawn back, indicating correct placement.

  • Inject the this compound formulation (maximum volume of 2-3 mL for a 25g mouse)[1].

c. Oral Gavage (PO):

  • Properly restrain the mouse.

  • Measure the distance from the mouse's nose to the tip of the xiphoid process to determine the correct insertion depth of the gavage needle.

  • Gently insert a flexible, ball-tipped gavage needle into the esophagus.

  • Slowly administer the this compound formulation (maximum volume of 0.5 mL for a 25g mouse).

  • Carefully remove the gavage needle.

Pharmacokinetic (PK) Study

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Protocol:

  • Administer a single dose of this compound to a cohort of animals via the desired route (e.g., IV and PO to determine bioavailability).

  • At predetermined time points (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr), collect blood samples via submandibular or saphenous vein puncture.

  • Process the blood to obtain plasma or serum.

  • At the final time point, euthanize the animals and collect major organs (e.g., liver, kidney, spleen, brain, tumor if applicable) for biodistribution analysis.

  • Analyze the concentration of this compound in plasma/serum and tissue homogenates using a validated analytical method (e.g., LC-MS/MS).

  • Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.

Mandatory Visualizations

Signaling Pathway

HZ_1157_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase 1 Receptor->Kinase1 HZ1157 This compound HZ1157->Kinase1 Inhibition Kinase2 Kinase 2 Kinase1->Kinase2 Kinase3 Kinase 3 Kinase2->Kinase3 TranscriptionFactor Transcription Factor Kinase3->TranscriptionFactor GeneExpression Gene Expression (e.g., Proliferation, Survival) TranscriptionFactor->GeneExpression

Caption: Hypothetical signaling pathway targeted by this compound.

Experimental Workflow

HZ_1157_Experimental_Workflow cluster_prep Preparation cluster_execution In Vivo Execution cluster_analysis Data Analysis Formulation This compound Formulation Dosing This compound Administration (e.g., IV, IP, PO) Formulation->Dosing AnimalModel Animal Model Selection (e.g., Tumor Xenograft) AnimalModel->Dosing Monitoring Monitoring (Tumor Volume, Body Weight) Dosing->Monitoring SampleCollection Sample Collection (Blood, Tissues) Monitoring->SampleCollection Efficacy_Analysis Efficacy Assessment (Tumor Growth Inhibition) Monitoring->Efficacy_Analysis PK_Analysis Pharmacokinetic Analysis (LC-MS/MS) SampleCollection->PK_Analysis PD_Analysis Pharmacodynamic Analysis (e.g., Western Blot, IHC) SampleCollection->PD_Analysis Toxicity_Analysis Toxicity Evaluation (Histopathology) SampleCollection->Toxicity_Analysis Result Results & Interpretation PK_Analysis->Result PD_Analysis->Result Efficacy_Analysis->Result Toxicity_Analysis->Result

Caption: General experimental workflow for in vivo evaluation of this compound.

References

Troubleshooting & Optimization

Technical Support Center: HZ-1157 Solubility and Formulation Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with HZ-1157 and other poorly soluble compounds in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: this compound is available as a 10 mM solution in dimethyl sulfoxide (DMSO)[1]. For laboratory experiments, preparing a high-concentration stock solution in an organic solvent like DMSO is a common practice for compounds with low aqueous solubility.[2][3]

Q2: I observed precipitation when diluting my DMSO stock solution of this compound into an aqueous buffer for my experiment. What is happening and how can I prevent this?

A2: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the compound exceeds its solubility limit in the final aqueous solution. DMSO is a strong organic solvent, but its ability to keep the compound in solution diminishes as it is diluted in an aqueous medium.[2][3]

To prevent this, you can try the following:

  • Lower the final concentration: The simplest approach is to reduce the final concentration of this compound in your assay to a level below its aqueous solubility limit.

  • Use a co-solvent system: Incorporating a water-miscible co-solvent in your final aqueous solution can help increase the solubility of your compound.[4][5]

  • Employ solubilizing agents: Surfactants or cyclodextrins can be used to enhance the apparent solubility of poorly soluble compounds in aqueous media.[5][6]

Q3: What are the general strategies to improve the aqueous solubility of a compound like this compound?

A3: Several techniques can be employed to enhance the solubility of poorly soluble drug candidates. These can be broadly categorized into physical and chemical modifications.[7]

  • Physical Modifications: These include particle size reduction (micronization and nanosuspension), modification of the crystal habit (polymorphs, amorphous forms), and dispersing the drug in carriers (solid dispersions).[7][8]

  • Chemical Modifications: These strategies involve pH adjustment of the formulation, using buffers, complexation (e.g., with cyclodextrins), and salt formation.[6][7]

Q4: How does pH affect the solubility of an ionizable compound?

A4: For ionizable compounds, solubility is highly dependent on the pH of the solution.[9] Weakly acidic compounds are more soluble at higher pH, while weakly basic compounds are more soluble at lower pH. Determining the pH-solubility profile of your compound is crucial for developing appropriate formulations.[7]

Troubleshooting Guides

Issue 1: Inconsistent results in in vitro assays due to suspected compound precipitation.

Symptoms:

  • High variability between replicate wells.

  • Non-linear dose-response curves.

  • Lower than expected potency.

Troubleshooting Workflow:

G A Inconsistent In Vitro Results B Visually inspect assay plates for precipitation A->B D Precipitation Observed B->D Yes E No Visible Precipitation B->E No C Determine Kinetic Solubility in Assay Buffer F Lower Final Compound Concentration C->F G Increase DMSO percentage (if tolerated by cells) C->G H Incorporate a co-solvent or surfactant C->H D->C J Consider other sources of variability E->J I Re-evaluate Assay Results F->I G->I H->I

Caption: Troubleshooting workflow for inconsistent in vitro results.

Corrective Actions:

  • Visual Inspection: Carefully inspect the wells of your assay plate under a microscope for any signs of compound precipitation.

  • Determine Kinetic Solubility: Perform a kinetic solubility assay in the specific buffer used for your experiment to understand the solubility limit under your assay conditions.[10][11]

  • Adjust Concentration: If precipitation is observed, lower the final concentration of this compound to be well below its measured kinetic solubility.

  • Optimize Solvent System: If the assay allows, you can slightly increase the percentage of DMSO in the final solution (typically not exceeding 0.5-1% for cell-based assays). Alternatively, explore the use of less cytotoxic co-solvents or solubility enhancers.

Issue 2: Low and variable oral bioavailability in animal studies.

Symptoms:

  • Low plasma concentrations of the compound after oral dosing.

  • High inter-individual variability in plasma levels.[12]

Troubleshooting Workflow:

G A Low/Variable Oral Bioavailability B Characterize Physicochemical Properties (Solubility, Permeability) A->B C BCS Class II or IV (Low Solubility) B->C D Formulation Optimization C->D E Particle Size Reduction (Micronization, Nanosuspension) D->E F Lipid-Based Formulations (e.g., SEDDS) D->F G Amorphous Solid Dispersions D->G H In Vivo Evaluation of Optimized Formulations E->H F->H G->H

Caption: Workflow for addressing low oral bioavailability.

Corrective Actions:

  • Physicochemical Characterization: Determine the Biopharmaceutical Classification System (BCS) class of your compound by measuring its aqueous solubility and intestinal permeability.[7] Poorly soluble compounds often fall into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[7]

  • Formulation Development: For preclinical in vivo studies, consider formulating the compound to improve its dissolution and absorption.[12]

    • Aqueous Suspensions: For initial studies, a simple aqueous suspension with a suspending agent can be used. Particle size reduction can be beneficial here.[12]

    • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or other lipid-based formulations can significantly improve the oral absorption of lipophilic compounds.[9]

    • Solid Dispersions: Creating an amorphous solid dispersion of the compound in a polymer matrix can enhance its dissolution rate.[4][8]

Data Presentation

Table 1: Example Solubility Profile of a Poorly Soluble Compound

Solvent SystemTemperature (°C)Solubility (µg/mL)Method
Water25< 1Equilibrium
PBS (pH 7.4)25< 1Equilibrium
0.1 N HCl (pH 1.2)375Equilibrium
5% DMSO in PBS2520Kinetic
10% Tween 80 in Water2550Equilibrium

Table 2: Example of Solvents for In Vivo Formulation

VehicleCompositionSuitability
Aqueous Suspension0.5% Methylcellulose in WaterOral
Co-solvent System10% DMSO, 40% PEG400, 50% SalineIntravenous, Oral
Lipid-Based System30% Cremophor EL, 30% Ethanol, 40% SalineIntravenous

Experimental Protocols

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

Objective: To determine the thermodynamic equilibrium solubility of a compound in a specific solvent.

Materials:

  • This compound powder

  • Selected solvent (e.g., water, PBS pH 7.4)

  • Glass vials with screw caps

  • Shaking incubator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of this compound to a glass vial to ensure a saturated solution is formed.[7]

  • Add a known volume of the desired solvent to the vial.[7]

  • Seal the vial tightly and place it in a shaking incubator at a constant temperature (e.g., 25°C or 37°C).[7]

  • Agitate the vials for 24-48 hours to allow the solution to reach equilibrium.[7]

  • After incubation, visually confirm the presence of undissolved solid.[7]

  • Centrifuge the vials at high speed to pellet the excess solid.[7]

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.[7]

  • Dilute the filtered solution as necessary and analyze the concentration of the dissolved compound using a validated analytical method like HPLC-UV.[7]

Protocol 2: Preparation of a 10 mg/mL this compound Formulation in a Co-Solvent System for Oral Gavage

Objective: To prepare a clear solution of this compound for oral administration in animal studies.

Materials:

  • This compound powder

  • DMSO

  • PEG400

  • Saline (0.9% NaCl)

  • Sterile vials

  • Magnetic stirrer and stir bar

Procedure:

  • Weigh the required amount of this compound powder and place it in a sterile vial.

  • Add DMSO to the vial to make up 10% of the final volume.

  • Vortex or sonicate until the compound is completely dissolved.

  • Add PEG400 to the vial to make up 40% of the final volume and mix thoroughly.

  • Slowly add saline to the vial while stirring to reach the final desired volume.

  • Visually inspect the final solution to ensure it is clear and free of any precipitation.

  • Prepare the formulation on the day of dosing.[12]

Signaling Pathways

While the specific signaling pathways affected by this compound are not detailed in the provided search results, it is mentioned as a Hepatitis C virus (HCV) NS3/4A protease inhibitor.[1] The general mechanism of such inhibitors involves blocking the viral replication cycle.

G A HCV Polyprotein B NS3/4A Protease A->B Cleavage C Viral Replication Proteins B->C F Viral Replication C->F D This compound E Inhibition D->E E->B

Caption: Simplified pathway of HCV NS3/4A protease inhibition.

References

Technical Support Center: Optimizing HZ-1157 Concentration for Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for HZ-1157. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers and drug development professionals optimize the use of this compound in their experiments.

Disclaimer: this compound is a hypothetical novel compound used here for illustrative purposes to demonstrate best practices for optimizing the experimental concentration of a new molecular entity. The data and protocols presented are examples and should be adapted to your specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in cell-based assays?

A1: For a novel compound like this compound, it is recommended to start with a broad concentration range to determine its potency. A typical starting range for an initial dose-response experiment would be from 1 nM to 100 µM. This wide range will help in identifying the IC50 (half-maximal inhibitory concentration) and the optimal concentration window for your specific cell line and assay.

Q2: How should I prepare the stock solution of this compound? I am observing precipitation.

A2: this compound is sparingly soluble in aqueous solutions. It is recommended to prepare a high-concentration stock solution in an organic solvent like DMSO. For instance, a 10 mM stock in 100% DMSO is a common starting point. When preparing your working concentrations, dilute the DMSO stock in your cell culture medium. Ensure the final concentration of DMSO in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity. If you still observe precipitation, try gentle warming and vortexing. Refer to the solubility data in Table 2.

Q3: I am not observing the expected biological effect of this compound. What could be the reason?

A3: There are several potential reasons for a lack of effect:

  • Concentration: The concentration of this compound might be too low. Try a higher concentration range in your next experiment.

  • Cell Line: The target of this compound may not be present or may be expressed at very low levels in your chosen cell line.

  • Incubation Time: The incubation time might be too short for this compound to exert its effect. Consider a time-course experiment.

  • Compound Stability: Ensure that this compound is stable in your experimental conditions.

  • Assay Sensitivity: Your assay may not be sensitive enough to detect the changes induced by this compound.

Q4: At high concentrations, I see a decrease in cell viability, but not the specific effect I am looking for. Why?

A4: At high concentrations, small molecules can exhibit off-target effects or general cytotoxicity. This is why it is crucial to determine the therapeutic window of the compound. You should correlate the phenotypic outcome (e.g., cell death) with a target-specific molecular marker (e.g., phosphorylation of a downstream protein) to distinguish between specific and non-specific effects.

Troubleshooting Guide

Issue 1: Determining the Optimal Concentration

This guide will help you establish the optimal working concentration for this compound.

Table 1: Example Dose-Response Data for this compound in A549 Lung Cancer Cells (72h Incubation)

This compound Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
0.0198.2 ± 5.1
0.185.7 ± 6.2
152.3 ± 4.8
1015.1 ± 3.9
1002.5 ± 1.8

From this data, the IC50 is approximately 1 µM. A good starting point for further experiments would be to use concentrations around the IC50, for example, 0.5 µM, 1 µM, and 2 µM.

Issue 2: Solubility Problems

Table 2: Solubility of this compound in Common Solvents

SolventSolubility (mg/mL)
DMSO>50
Ethanol10-20
PBS (pH 7.4)<0.1

As indicated, this compound has poor aqueous solubility. Always prepare a fresh dilution from a DMSO stock for each experiment.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is for determining the effect of this compound on cell proliferation in a 96-well plate format.

  • Cell Seeding: Seed your cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium from your DMSO stock. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blotting for Target Engagement

This protocol can be used to assess the effect of this compound on the phosphorylation of a downstream target of "Kinase X".

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the appropriate time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-Target Y and total Target Y overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizations

Signaling Pathway of this compound

HZ1157_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor KinaseX Kinase X Receptor->KinaseX TargetY Target Y KinaseX->TargetY phosphorylates pTargetY p-Target Y Proliferation Proliferation pTargetY->Proliferation HZ1157 This compound HZ1157->KinaseX inhibits GrowthFactor Growth Factor GrowthFactor->Receptor

Caption: Hypothetical ABC signaling pathway showing this compound inhibiting Kinase X.

Troubleshooting Workflow for Concentration Optimization

Troubleshooting_Workflow start Start: No Effect Observed concentration Is concentration range broad enough (e.g., 1nM-100µM)? start->concentration increase_conc Increase concentration range concentration->increase_conc No time Is incubation time sufficient? concentration->time Yes increase_conc->time increase_time Perform time-course experiment (e.g., 24, 48, 72h) time->increase_time No target Is the target expressed in the cell line? time->target Yes increase_time->target check_target Verify target expression (e.g., Western Blot, qPCR) target->check_target No solubility Is the compound soluble in the final medium? target->solubility Yes end Re-evaluate Experiment check_target->end check_solubility Check for precipitation. Prepare fresh dilutions. solubility->check_solubility No solubility->end Yes check_solubility->end

Caption: A logical workflow for troubleshooting experiments where this compound shows no effect.

Experimental Workflow for MTT Assay

MTT_Workflow seed 1. Seed Cells (96-well plate) treat 2. Treat with this compound (serial dilutions) seed->treat incubate 3. Incubate (e.g., 72 hours) treat->incubate mtt 4. Add MTT Reagent incubate->mtt dissolve 5. Solubilize with DMSO mtt->dissolve read 6. Read Absorbance (570 nm) dissolve->read

Caption: Step-by-step experimental workflow for a standard MTT cell viability assay.

HZ-1157 off-target effects and mitigation

Author: BenchChem Technical Support Team. Date: November 2025

Topic: HZ-1157 Off-Target Effects and Mitigation

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of the hypothetical small molecule inhibitor, this compound.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with inhibitors like this compound?

A: Off-target effects are unintended interactions of a small molecule inhibitor with biomolecules other than its primary therapeutic target.[1][2] These interactions can lead to ambiguous experimental outcomes, cellular toxicity, or adverse side effects in a clinical setting.[1][2] It is critical to distinguish between on-target effects, which are the desired biological outcomes of inhibiting the intended target, and off-target effects to ensure the validity of research findings and the safety of potential therapeutics.[2]

Q2: I'm observing a cellular phenotype that is inconsistent with the known function of this compound's primary target. Could this be an off-target effect?

A: It is possible that the observed phenotype is a result of this compound interacting with unintended targets.[2] To investigate this, consider the following troubleshooting steps:

  • Validate with a Secondary Inhibitor: Use a structurally different inhibitor that targets the same primary protein. If the phenotype is reproduced, it is more likely to be an on-target effect.[1]

  • Perform a Dose-Response Curve: Test a broad range of this compound concentrations. A clear, dose-dependent effect that correlates with the IC50 value for the primary target suggests on-target activity.[1]

  • Conduct a Rescue Experiment: If possible, transfect cells with a mutant version of the target protein that is resistant to this compound. If the inhibitor-induced phenotype is reversed in cells expressing the resistant mutant, this provides strong evidence for an on-target mechanism.[1]

Q3: My compound is showing toxicity in cell lines at the concentrations required for target inhibition. What could be the cause?

A: The observed toxicity may be due to this compound engaging with off-targets that regulate essential cellular processes.[1] To address this, you can:

  • Lower the Inhibitor Concentration: Determine the minimal concentration of this compound required for on-target inhibition and use concentrations at or slightly above the IC50 for the primary target.[1]

  • Profile for Off-Target Liabilities: Screen this compound against a broad panel of kinases or other relevant protein families to identify potential off-targets known to cause toxicity.[1]

  • Employ a More Selective Inhibitor: Consult scientific literature and chemical probe databases to find alternative inhibitors for your target with a better-documented selectivity profile.[1]

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Phenotypic Readout
  • Possible Cause: The observed cellular phenotype may be a result of off-target effects rather than on-target inhibition.[2]

  • Troubleshooting Steps:

    • Perform a Rescue Experiment: Overexpress the intended target. If the phenotype is not rescued, it suggests the involvement of other targets.[2]

    • Dose-Response Analysis: Compare the potency of this compound for the observed phenotype with its potency for on-target engagement. A significant discrepancy may indicate an off-target effect.[2]

Issue 2: Observed Cellular Toxicity
  • Possible Cause: this compound may be interacting with off-targets crucial for cell viability.[1]

  • Troubleshooting Steps:

    • Titrate Inhibitor Concentration: Determine the lowest effective concentration for on-target activity to minimize off-target effects.[1]

    • Counter-Screening: Test this compound in a cell line that does not express the intended target. If toxicity persists, it is likely due to off-target effects.[2]

    • Target Modulation: Use techniques like siRNA or CRISPR to modulate the expression of the intended target and observe if it mimics the observed toxicity.[2]

Data Presentation

Table 1: Illustrative Kinase Selectivity Profile of this compound

Kinase TargetIC50 (nM)Fold Selectivity vs. Primary Target
Primary Target Kinase A 15 1x
Off-Target Kinase B15010x
Off-Target Kinase C75050x
Off-Target Kinase D1,20080x
Off-Target Kinase E>10,000>667x

Table 2: Comparison of Cellular Potency (EC50) vs. Biochemical Potency (IC50)

Assay TypeParameterValue (nM)
Biochemical AssayIC50 (Primary Target)15
Cell-Based AssayEC50 (On-Target Phenotype)50
Cell Viability AssayCC50 (Toxicity)1,500

Experimental Protocols

Protocol 1: Kinase Profiling Using a Luminescent ADP Detection Platform

This protocol outlines a general workflow for assessing the selectivity of a kinase inhibitor like this compound.

Methodology:

  • Compound Preparation: Dissolve this compound and control compounds in DMSO to create stock solutions.

  • Kinase Panel Selection: Choose a diverse panel of kinases for screening.

  • Assay Plate Preparation: Dispense the kinase, substrate, and ATP into a 384-well plate.

  • Compound Addition: Add this compound at a single high concentration (e.g., 10 µM) for initial screening or in a dose-response format for IC50 determination.

  • Kinase Reaction: Incubate the plate to allow the kinase reaction to proceed.

  • ATP Depletion: Add an ATP-depletion reagent to stop the kinase reaction and remove any remaining ATP.

  • ADP Detection: Add a detection reagent that converts ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.[3]

  • Data Acquisition: Measure the luminescent signal using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects kinase activity.[3]

  • Data Analysis: Calculate the percent inhibition for each kinase and determine IC50 values for those significantly inhibited.

Protocol 2: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement

This protocol is used to verify that this compound binds to its intended target in a cellular context.

Methodology:

  • Cell Culture and Treatment: Culture cells to an appropriate density and treat with this compound or a vehicle control.

  • Cell Harvest and Lysis: Harvest the cells and lyse them to release the proteins.

  • Heat Challenge: Aliquot the cell lysates and heat them to a range of temperatures.

  • Protein Precipitation Removal: Centrifuge the samples to pellet precipitated proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins.

  • Detection: Analyze the amount of the soluble target protein remaining at each temperature using Western blotting or other protein detection methods.[1]

  • Analysis: In the this compound-treated samples, the target protein should be more resistant to thermal denaturation and remain soluble at higher temperatures compared to the vehicle control, indicating target engagement.[1]

Mandatory Visualizations

G cluster_0 Problem Identification cluster_1 Troubleshooting & Mitigation Strategy cluster_2 Expected Outcome Inconsistent Phenotype Inconsistent Phenotype Validate with 2nd Inhibitor Validate with 2nd Inhibitor Inconsistent Phenotype->Validate with 2nd Inhibitor Dose-Response Curve Dose-Response Curve Inconsistent Phenotype->Dose-Response Curve Rescue Experiment Rescue Experiment Inconsistent Phenotype->Rescue Experiment Cellular Toxicity Cellular Toxicity Lower Concentration Lower Concentration Cellular Toxicity->Lower Concentration Kinase Profiling Kinase Profiling Cellular Toxicity->Kinase Profiling On-Target Effect Confirmed On-Target Effect Confirmed Validate with 2nd Inhibitor->On-Target Effect Confirmed Dose-Response Curve->On-Target Effect Confirmed Rescue Experiment->On-Target Effect Confirmed Off-Target Effect Identified Off-Target Effect Identified Lower Concentration->Off-Target Effect Identified Kinase Profiling->Off-Target Effect Identified

Caption: Troubleshooting workflow for this compound off-target effects.

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway This compound This compound Primary Target Primary Target This compound->Primary Target Inhibition Off-Target Kinase Off-Target Kinase This compound->Off-Target Kinase Inhibition Downstream Signaling A Downstream Signaling A Primary Target->Downstream Signaling A Desired Phenotype Desired Phenotype Downstream Signaling A->Desired Phenotype Downstream Signaling B Downstream Signaling B Off-Target Kinase->Downstream Signaling B Undesired Phenotype Undesired Phenotype Downstream Signaling B->Undesired Phenotype

Caption: On-target vs. off-target signaling pathways of this compound.

G Start Start Prepare Kinase Panel & Reagents Prepare Kinase Panel & Reagents Start->Prepare Kinase Panel & Reagents Add this compound Add this compound Prepare Kinase Panel & Reagents->Add this compound Incubate (Kinase Reaction) Incubate (Kinase Reaction) Add this compound->Incubate (Kinase Reaction) Add ATP Depletion Reagent Add ATP Depletion Reagent Incubate (Kinase Reaction)->Add ATP Depletion Reagent Add ADP Detection Reagent Add ADP Detection Reagent Add ATP Depletion Reagent->Add ADP Detection Reagent Measure Luminescence Measure Luminescence Add ADP Detection Reagent->Measure Luminescence Analyze Data (IC50) Analyze Data (IC50) Measure Luminescence->Analyze Data (IC50) End End Analyze Data (IC50)->End

Caption: Experimental workflow for kinase profiling.

References

Technical Support Center: Improving HZ-1157 Stability in Experimental Conditions

Author: BenchChem Technical Support Team. Date: November 2025

Important Notice: Publicly available scientific and technical information regarding a compound designated as "HZ-1157" for research and drug development purposes is not available at this time. The identifier "this compound" may be an internal, proprietary code for a compound not yet disclosed in public literature.

The information presented below is based on general principles of compound stability and best practices in experimental design. Researchers working with proprietary compounds are advised to consult their internal documentation and subject matter experts for specific guidance.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of compound instability in experimental settings?

A1: Compound instability can arise from a variety of factors, including:

  • Hydrolysis: Reaction with water, often pH-dependent.

  • Oxidation: Degradation in the presence of oxygen, which can be catalyzed by light or metal ions.

  • Photodegradation: Decomposition upon exposure to light, particularly UV radiation.

  • Thermal Decomposition: Breakdown at elevated temperatures.

  • Enzymatic Degradation: Metabolism by enzymes present in biological samples (e.g., plasma, tissue homogenates).

  • Adsorption: Sticking to the surfaces of labware (e.g., plastic or glass).

  • Solvent Incompatibility: Precipitation or degradation in an inappropriate solvent system.

Q2: How can I assess the stability of this compound in my experimental matrix?

A2: A systematic stability study is recommended. This typically involves incubating the compound in the relevant experimental matrix (e.g., buffer, cell culture media, plasma) under various conditions and measuring its concentration over time using a validated analytical method like HPLC-MS/MS.

Troubleshooting Guide: Common Stability Issues

Observed Issue Potential Cause Recommended Solution
Loss of compound in aqueous buffer HydrolysisInvestigate the effect of pH. Adjust the buffer pH to a range where the compound is more stable. Consider using a lyophilized form and reconstituting just before use.
Inconsistent results with exposure to light PhotodegradationProtect the compound from light at all stages of the experiment. Use amber vials and conduct experiments under low-light conditions.
Degradation in biological samples (e.g., plasma) Enzymatic degradationAdd enzyme inhibitors (e.g., protease or esterase inhibitors) to the biological matrix. Keep samples on ice and process them quickly.
Low recovery from plastic labware AdsorptionUse low-adsorption labware (e.g., siliconized or polypropylene tubes). Pre-treat labware with a solution of a blocking agent.
Precipitation upon addition to aqueous media Poor solubilityPrepare a higher concentration stock solution in an organic solvent (e.g., DMSO) and dilute it serially into the aqueous medium with vigorous vortexing. The final concentration of the organic solvent should be kept low (typically <0.5%) to avoid affecting the experiment.

Experimental Protocols

Protocol 1: Preliminary pH Stability Assessment
  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 3 to 10 (e.g., citrate buffer for acidic pH, phosphate buffer for neutral pH, and borate buffer for basic pH).

  • Compound Spiking: Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO). Spike a known concentration of this compound into each buffer solution.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., room temperature or 37°C).

  • Sampling: Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Analysis: Immediately analyze the concentration of this compound in each aliquot using a validated analytical method (e.g., HPLC-UV or LC-MS).

  • Data Analysis: Plot the concentration of this compound versus time for each pH to determine the degradation rate.

Protocol 2: Plasma Stability Assessment
  • Plasma Collection: Obtain fresh plasma from the relevant species, containing an appropriate anticoagulant (e.g., EDTA, heparin).

  • Compound Spiking: Spike this compound into the plasma at the desired concentration.

  • Incubation: Incubate the plasma samples at 37°C.

  • Sampling and Quenching: At specified time points, take an aliquot of the plasma and immediately quench the enzymatic activity by adding a protein precipitation agent (e.g., ice-cold acetonitrile).

  • Sample Processing: Vortex the samples and centrifuge to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant for the concentration of this compound.

  • Control: Run a parallel experiment with heat-inactivated plasma to differentiate between enzymatic and non-enzymatic degradation.

Visualizing Experimental Workflows

Below are diagrams illustrating the general workflows for assessing compound stability.

cluster_pH pH Stability Workflow prep_buffers Prepare Buffers (pH 3-10) spike_compound_ph Spike this compound prep_buffers->spike_compound_ph incubate_ph Incubate at Controlled Temp spike_compound_ph->incubate_ph sample_ph Sample at Time Points incubate_ph->sample_ph analyze_ph Analyze by HPLC/LC-MS sample_ph->analyze_ph data_analysis_ph Determine Degradation Rate analyze_ph->data_analysis_ph

Caption: Workflow for pH stability assessment.

cluster_plasma Plasma Stability Workflow get_plasma Obtain Fresh Plasma spike_compound_plasma Spike this compound get_plasma->spike_compound_plasma incubate_plasma Incubate at 37°C spike_compound_plasma->incubate_plasma sample_quench Sample and Quench incubate_plasma->sample_quench process_sample Protein Precipitation sample_quench->process_sample analyze_supernatant Analyze Supernatant process_sample->analyze_supernatant

Caption: Workflow for plasma stability assessment.

Disclaimer: The information provided here is for general guidance only and should not be considered a substitute for compound-specific data and expert consultation. Researchers should always adhere to their internal safety and handling protocols.

troubleshooting HZ-1157 assay variability

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: HZ-1157 Assay

Welcome to the technical support center for the this compound assay. This guide provides troubleshooting advice and answers to frequently asked questions to help you address variability and ensure robust, reproducible results in your experiments.

Assay Principle: The this compound assay is a cell-based, dual-luciferase reporter system designed to quantify the activity of the this compound signaling pathway. Cells engineered to express Firefly luciferase under the control of a pathway-responsive promoter are co-transfected with a plasmid expressing Renilla luciferase under a constitutive promoter. The Firefly signal indicates pathway activation, while the Renilla signal is used to normalize for transfection efficiency and cell number, reducing experimental variability.[1][2][3]

Frequently Asked Questions (FAQs)

General
  • Q1: What are the most common sources of variability in the this compound assay?

    • A1: The most common sources of variability stem from inconsistencies in cell culture and handling, pipetting errors, reagent quality, and plate effects.[1][4] Specific factors include cell passage number, confluency, seeding density, incubation times, and evaporation from wells on the plate edge.[5][6][7][8]

  • Q2: What is an acceptable coefficient of variation (%CV) for replicates?

    • A2: For a well-optimized assay, the %CV for replicate wells (e.g., triplicate or quadruplicate) should ideally be below 15%. A %CV between 15-20% may be acceptable, but values exceeding 20% indicate significant variability that should be addressed.

  • Q3: How can I be sure my test compound isn't directly interfering with the luciferase enzyme?

    • A3: Some compounds can directly inhibit or stabilize the luciferase enzyme, leading to false negative or false positive results.[1][9] To test for this, perform a control experiment with purified luciferase enzyme and your compound in a cell-free buffer. A change in luminescence in this system indicates direct interference.

Cell Culture & Plating
  • Q4: Does cell passage number matter?

    • A4: Yes, it is a critical factor. Continuous passaging can lead to genetic and phenotypic drift, altering cellular characteristics and responses.[8][10] It is essential to use cells within a consistent, low-passage number range for all experiments. Establish a master and working cell bank to ensure consistency.[11]

  • Q5: How do I optimize cell seeding density?

    • A5: Seeding too few cells can result in a weak signal, while too many can cause contact inhibition, altering the cellular response.[7][10][12] Perform a cell titration experiment by seeding a range of cell densities and measuring the assay response after the desired incubation time to find the density that provides the optimal assay window (signal-to-background ratio).[7][13]

Assay Procedure
  • Q6: How can I minimize the "edge effect"?

    • A6: The edge effect, where wells on the perimeter of a microplate show different results due to increased evaporation and temperature gradients, is a common issue.[5][14][15] To mitigate this, avoid using the outer 36 wells of a 96-well plate for experimental samples. Instead, fill these wells with sterile PBS or media to create a humidity barrier.[11][16] Using low-evaporation lids or plate sealers can also significantly reduce this effect.[5][14][15]

  • Q7: My signal is very low or absent. What should I do?

    • A7: Low or no signal can be due to several factors: low transfection efficiency, poor cell health, degraded reagents (especially the luciferase substrate), or a weak promoter in your reporter plasmid.[1][2] First, check the viability of your cells and the expiration dates of your reagents. Optimize transfection conditions and confirm plasmid DNA quality. If the issue persists, consider using a stronger constitutive promoter for the normalization plasmid or increasing the amount of reporter plasmid.[1][17]

  • Q8: My signal is too high and seems saturated. What's the cause?

    • A8: A saturated signal can occur if the promoter driving luciferase expression is too strong or if too much reporter plasmid was transfected.[2][17] This can mask subtle biological effects. To resolve this, you can reduce the amount of transfected plasmid DNA, decrease the incubation time, or dilute the cell lysate before reading.[17] Ensure your luminometer's integration time is not set too high.

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells (%CV > 20%)

High variability within a set of replicates is often caused by inconsistencies in cell seeding or pipetting.

Potential Cause Recommended Action Expected Outcome
Inconsistent Cell Seeding Ensure you have a homogenous single-cell suspension before plating. Gently swirl the cell suspension before aspirating for each plate. Let the plate rest at room temperature for 20-30 minutes on a level surface before incubation to allow even cell settling.[11][18]Reduced well-to-well differences in cell number, leading to lower %CV.
Pipetting Inaccuracy Calibrate pipettes regularly. When adding reagents, especially small volumes, use a multi-channel pipette and pre-wet the tips. Prepare a master mix of reagents for each treatment group to minimize pipetting steps.[1][11]Consistent delivery of reagents across all replicate wells.
Edge Effects Do not use the outer wells for samples. Fill them with sterile media or PBS to create a humidity buffer. Use a plate sealer for long incubation periods.[11][15][16]Minimized evaporation and temperature gradients, reducing systematic variability between outer and inner wells.
Cell Clumping Ensure cells are fully dissociated into a single-cell suspension after trypsinization. Visually inspect the suspension before plating.A uniform monolayer of cells in each well, preventing localized areas of high cell density that can affect results.
Issue 2: High Variability Between Different Plates or Experiments

Poor plate-to-plate or day-to-day reproducibility often points to issues with reagents or cell culture consistency.

Potential Cause Recommended Action Expected Outcome
Inconsistent Cell Culture Conditions Use cells from the same passage number for all experiments in a study. Always plate cells at the same confluency and density.[6][8] Standardize all incubation times and conditions.[10]Cells will be in a similar physiological state for each experiment, leading to more consistent responses.
Reagent Batch Variation Use the same lot of media, serum, and critical reagents (e.g., luciferase substrate) for an entire study. If you must change lots, perform a bridging experiment to confirm that the new lot yields comparable results.[10]Eliminates variability introduced by differences in reagent formulation or quality.
Incubator Fluctuations Ensure the incubator maintains stable temperature and CO2 levels.[10] Minimize the frequency and duration of door openings. Avoid stacking plates, as this can create uneven temperature distribution.[10]Stable environmental conditions for all plates, regardless of when they were placed in the incubator.
Thawing & Freezing of Reagents Aliquot reagents after the first thaw to avoid repeated freeze-thaw cycles, which can degrade sensitive components like luciferase substrate.[10]Consistent reagent performance across experiments.

Experimental Protocols & Data

Protocol: Optimizing Cell Seeding Density

This experiment is critical for determining the optimal number of cells per well that yields the most robust and reproducible assay results.

  • Prepare a Cell Suspension: Culture cells to ~80% confluency, then create a single-cell suspension.

  • Perform Serial Dilutions: Create a series of cell dilutions to achieve final densities ranging from 2,500 to 40,000 cells per well in a 96-well plate.

  • Plate the Cells: Seed the cells in triplicate for each density. Include "no-cell" control wells for background measurement.

  • Incubate: Incubate the plate for the standard duration of your assay (e.g., 24 or 48 hours).

  • Perform Assay: Add positive (agonist) and negative (vehicle) controls and run the this compound dual-luciferase assay.

  • Analyze Data: Calculate the Signal-to-Background (S/B) ratio and the %CV for each density. The optimal density is the one that provides a high S/B ratio with a low %CV.

Table 1: Example Data for Seeding Density Optimization
Seeding Density (cells/well)Max Signal (RLU)Background (RLU)S/B Ratio%CV (Max Signal)
2,50045,1001,50030.122.5%
5,000110,5001,55071.314.2%
10,000 255,800 1,600 159.9 8.5%
20,000390,2001,800216.811.8%
40,000415,6002,500166.219.3%

In this example, 10,000 cells/well is optimal as it provides a strong signal and the lowest variability.

Visualizations

HZ1157_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound Ligand Receptor Receptor Complex Ligand->Receptor Binds KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TF Transcription Factor (TF) KinaseB->TF Activates Promoter This compound Responsive Promoter TF->Promoter Binds to Luciferase Firefly Luciferase Expression Promoter->Luciferase Drives

Caption: Simplified this compound signaling pathway leading to luciferase expression.

Assay_Workflow Start Start Seed 1. Seed Cells in 96-well plate Start->Seed Incubate1 2. Incubate (24-48h) Seed->Incubate1 AddCompound 3. Add Test Compounds Incubate1->AddCompound Incubate2 4. Incubate (6-24h) AddCompound->Incubate2 Lyse 5. Lyse Cells & Add Luciferase Substrates Incubate2->Lyse Read 6. Read Plate (Luminometer) Lyse->Read End End Read->End

Caption: General experimental workflow for the this compound cell-based assay.

Troubleshooting_Tree Start High Assay Variability Observed WellToWell High %CV Within Replicates? Start->WellToWell Yes PlateToPlate High %CV Between Plates? Start->PlateToPlate No Cause_Pipetting Check Pipetting & Cell Seeding Uniformity WellToWell->Cause_Pipetting Yes Cause_Edge Check for Edge Effects WellToWell->Cause_Edge Also consider Cause_Reagents Check Reagent Prep & Lot Consistency PlateToPlate->Cause_Reagents Yes Cause_Cells Check Cell Health & Passage Number PlateToPlate->Cause_Cells Also consider

Caption: Decision tree for troubleshooting sources of this compound assay variability.

References

HZ-1157 cytotoxicity in cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HZ-1157. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a 2,4-diaminoquinazoline derivative identified as an inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease, with an IC50 of 1.0 μmol/L.[1][2][3] It functions by blocking this viral protease, which is essential for viral replication.[2] this compound has also demonstrated inhibitory activity against other flaviviruses, including Dengue virus and Japanese Encephalitis Virus (JEV).[4][5][6]

Q2: In which cell lines has the cytotoxicity of this compound been evaluated?

A2: The cytotoxicity of this compound has been assessed in several cell lines, primarily in the context of its antiviral activity. These include:

  • Huh7.5.1 cells: A human hepatoma cell line.[2][4]

  • BHK-D2RepT cells: Baby hamster kidney cells containing a Dengue virus replicon.[4]

  • A549 cells: A human lung carcinoma cell line.[5][7]

  • BHK-21 cells: Baby hamster kidney cells.[8]

  • 293T cells: A human embryonic kidney cell line.[8]

Q3: What are the reported IC50 and CC50 values for this compound?

A3: The half-maximal inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) values for this compound vary depending on the virus and cell line being tested. The available data is summarized in the table below.

Data Presentation: Cytotoxicity and Antiviral Activity of this compound

ParameterVirus/TargetCell LineValueReference
IC50 HCV NS3/4A Proteasein vitro assay1.0 µM[1][2][3]
IC50 Infectious HCVHuh7.5.10.82 µM[2][4]
EC50 Dengue Virus Serotype 2 RepliconBHK-D2RepT2.8 nM[4]
EC50 Japanese Encephalitis Virus (JEV)Not Specified1.06 µM[5]
CC50 CytotoxicityBHK-D2RepT>10 µM[1][4]
CC50 CytotoxicityA54921.22 µM[5]

Troubleshooting Guide

Issue 1: High variability in cytotoxicity assay results.

  • Possible Cause: Inconsistent cell seeding density.

    • Solution: Ensure a homogenous cell suspension before seeding. It is advisable to perform a cell count for each experiment to maintain consistency.

  • Possible Cause: Edge effects in multi-well plates.

    • Solution: To mitigate evaporation, which can concentrate the compound in the outer wells, consider not using the outermost wells of the plate for experimental data. Fill these wells with sterile phosphate-buffered saline (PBS) or media.

  • Possible Cause: Compound precipitation.

    • Solution: Visually inspect the wells for any signs of compound precipitation after addition to the media. If precipitation is observed, consider preparing a fresh stock solution and ensure the final solvent concentration is not toxic to the cells (typically <0.1% for DMSO).

Issue 2: Unexpectedly high cytotoxicity in control cells.

  • Possible Cause: Solvent toxicity.

    • Solution: The vehicle used to dissolve this compound (e.g., DMSO) may be toxic to the cells at the concentration used. Run a vehicle-only control at the same final concentration as in the experimental wells to assess its toxicity.

  • Possible Cause: Contamination.

    • Solution: Check the cell culture for any signs of microbial contamination, such as bacteria, yeast, or mycoplasma. If contamination is suspected, discard the cells and use a fresh, uncontaminated stock.

Issue 3: No significant cytotoxicity observed at expected concentrations.

  • Possible Cause: Incorrect compound concentration.

    • Solution: Verify the calculations for the serial dilutions and the preparation of the stock solution. If possible, confirm the concentration and purity of the this compound stock.

  • Possible Cause: Cell line resistance.

    • Solution: The cell line being used may be inherently resistant to the cytotoxic effects of this compound. It is recommended to include a positive control (a compound known to be toxic to the cell line) to ensure the assay is performing as expected.

  • Possible Cause: Short incubation time.

    • Solution: The cytotoxic effects of this compound may require a longer incubation period to become apparent. Consider performing a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal incubation time.

Experimental Protocols

General Protocol for Determining the Cytotoxicity of this compound using an MTT Assay

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include wells with vehicle-only (solvent control) and medium-only (untreated control).

    • Incubate for the desired time period (e.g., 48 or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the log of the this compound concentration to determine the CC50 value.

Visualizations

HZ1157_Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation prepare_dilutions Prepare this compound Serial Dilutions overnight_incubation->prepare_dilutions treat_cells Treat Cells with this compound prepare_dilutions->treat_cells incubation_period Incubate for 24-72h treat_cells->incubation_period add_reagent Add Cytotoxicity Assay Reagent (e.g., MTT, CellTiter-Glo) incubation_period->add_reagent measure_signal Measure Signal (Absorbance/Luminescence) add_reagent->measure_signal calculate_viability Calculate % Cell Viability measure_signal->calculate_viability determine_cc50 Determine CC50 Value calculate_viability->determine_cc50 end End determine_cc50->end

Caption: A general experimental workflow for determining the cytotoxicity of this compound.

HCV_Inhibition_by_HZ1157 cluster_host Host Cell cluster_inhibition hcv_entry HCV Entry translation Translation & Polyprotein Processing hcv_entry->translation replication RNA Replication translation->replication ns3_4a NS3/4A Protease assembly Virion Assembly replication->assembly release HCV Release assembly->release hz1157 This compound hz1157->ns3_4a Inhibits ns3_4a->translation Required for Polyprotein Cleavage

References

Technical Support Center: Overcoming HZ-1157 Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to the investigational SYK inhibitor, HZ-1157, in cancer cell lines.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My cancer cell line, previously sensitive to this compound, is now showing reduced responsiveness. What are the potential causes?

A1: Reduced sensitivity to this compound, evidenced by an increase in the half-maximal inhibitory concentration (IC50), can arise from several factors. The primary mechanisms of acquired resistance to tyrosine kinase inhibitors like this compound include:

  • Target Alteration: Mutations in the SYK gene can prevent this compound from binding effectively to its target protein.

  • Bypass Signaling Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent their dependency on the SYK pathway for survival and proliferation. Common bypass pathways include the PI3K/AKT/mTOR and RAS/MAPK pathways.[1]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[2][3]

  • Epigenetic Modifications: Alterations in DNA methylation or histone modification can lead to changes in the expression of genes that regulate drug sensitivity.[4][5]

Q2: How can I confirm that my cell line has developed resistance to this compound?

A2: To confirm resistance, you should perform a dose-response assay to compare the IC50 value of the suspected resistant cell line with that of the parental, sensitive cell line.[6] A significant increase in the IC50 value indicates the development of resistance.

Troubleshooting Guide

Issue: Increased IC50 of this compound in our cell line.
Potential Cause Suggested Troubleshooting Steps
SYK Gene Mutation 1. Sequence the SYK gene in the resistant cell line to identify potential mutations in the kinase domain. 2. If a mutation is identified, consider using a next-generation SYK inhibitor that is effective against the specific mutation.
Activation of Bypass Pathways 1. Perform phosphoproteomic analysis to identify upregulated signaling pathways in the resistant cells. 2. Use Western blotting to probe for increased phosphorylation of key proteins in suspected bypass pathways (e.g., AKT, ERK). 3. Test combination therapies with inhibitors of the identified bypass pathways (e.g., PI3K inhibitors, MEK inhibitors).
Increased Drug Efflux 1. Use a fluorescent substrate of ABC transporters (e.g., Rhodamine 123) to assess efflux pump activity via flow cytometry. 2. Perform qPCR or Western blotting to measure the expression of common ABC transporters (e.g., ABCB1/MDR1, ABCC1/MRP1). 3. Co-administer this compound with a known ABC transporter inhibitor (e.g., verapamil, cyclosporin A) to see if sensitivity is restored.
Altered Drug Metabolism 1. Analyze the expression of drug-metabolizing enzymes, such as cytochrome P450s, in both sensitive and resistant cells.[4] 2. Use liquid chromatography-mass spectrometry (LC-MS) to compare the intracellular concentration and metabolism of this compound in both cell lines.

Quantitative Data Summary

The following table presents hypothetical data from an experiment comparing the sensitivity of a parental cell line (Cell-P) and its this compound-resistant derivative (Cell-R) to this compound and a combination treatment.

Cell Line Treatment IC50 (nM) Fold Resistance
Cell-PThis compound15-
Cell-RThis compound28519
Cell-RThis compound + PI3K Inhibitor (1 µM)453

Key Experimental Protocols

Protocol 1: Generation of this compound Resistant Cell Lines

This protocol describes the continuous exposure method to generate drug-resistant cell lines.[6][7]

Methodology:

  • Initial IC50 Determination: Determine the IC50 of this compound for the parental cancer cell line using a standard cell viability assay (e.g., MTT, CellTiter-Glo).

  • Initial Drug Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC50.

  • Dose Escalation: Once the cells have adapted and are proliferating steadily, increase the concentration of this compound by 1.5- to 2-fold.[6]

  • Cryopreservation: At each stage of dose escalation, freeze down a stock of cells. This allows you to return to a previous stage if the cells do not survive the next concentration increase.[6]

  • Repeat Escalation: Continue this process of stepwise dose escalation until the desired level of resistance is achieved (e.g., >10-fold increase in IC50).[6]

  • Characterization of Resistant Line: Once a resistant line is established, maintain it in culture with a constant concentration of this compound to ensure the stability of the resistant phenotype. Regularly compare its IC50 to the parental line to confirm resistance.

Protocol 2: Assessment of Drug Sensitivity using a Cell Viability Assay

This protocol outlines the measurement of drug sensitivity using an endpoint assay.[8]

Methodology:

  • Cell Seeding: Seed the parental and resistant cells into 96-well plates at a predetermined optimal density and allow them to attach overnight.

  • Drug Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plates for a period that allows for at least two cell divisions in the control wells (typically 48-72 hours).

  • Viability Assessment: Add a viability reagent (e.g., MTT, PrestoBlue) to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Read the absorbance or fluorescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control wells and plot the dose-response curve. Calculate the IC50 value using non-linear regression analysis.[6]

Visualizations

HZ_1157_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor SYK SYK Receptor->SYK Activation PLCg PLCγ SYK->PLCg PI3K PI3K SYK->PI3K RAS RAS SYK->RAS AKT AKT PI3K->AKT Transcription Gene Transcription (Proliferation, Survival) AKT->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription HZ1157 This compound HZ1157->SYK Inhibition Experimental_Workflow start Start with Parental Cell Line ic50 Determine Initial This compound IC50 start->ic50 culture Culture Cells with Increasing [this compound] ic50->culture resistance Establish Stable Resistant Cell Line culture->resistance characterize Characterize Resistance Mechanisms resistance->characterize omics Genomic/Proteomic Analysis characterize->omics validation Functional Validation characterize->validation combination Test Combination Therapies validation->combination Troubleshooting_Logic start Reduced this compound Sensitivity Observed confirm Confirm IC50 Increase vs. Parental Line start->confirm sequence Sequence SYK Gene confirm->sequence mutation Mutation Found? sequence->mutation phospho Phosphoproteomics/ Western Blot for Bypass Pathways mutation->phospho No alt_drug Consider Alternative SYK Inhibitor mutation->alt_drug Yes pathway Bypass Pathway Activated? phospho->pathway efflux Assess Drug Efflux Pump Activity pathway->efflux No combo Test Combination Therapy pathway->combo Yes efflux_active Efflux Increased? efflux->efflux_active efflux_inhibitor Co-treat with Efflux Inhibitor efflux_active->efflux_inhibitor Yes

References

HZ-1157 signal-to-noise ratio in fluorescence assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the performance of the HZ-1157 fluorescent probe in their assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve a high signal-to-noise ratio and reliable, reproducible results.

This compound is a novel fluorescent probe designed for the real-time detection of mitochondrial viscosity in living cells. Its unique solvatochromic properties result in a fluorescence emission shift in response to changes in the local microenvironment, making it a powerful tool for studying cellular processes and drug effects.

Frequently Asked Questions (FAQs)

Q1: What is the optimal excitation and emission wavelength for this compound?

A1: The optimal excitation and emission wavelengths for this compound can vary slightly depending on the specific assay conditions and buffer composition. However, a good starting point is an excitation wavelength of approximately 485 nm and an emission wavelength of 535 nm.[1] It is highly recommended to perform a wavelength scan to determine the precise excitation and emission maxima for your specific experimental setup to maximize the signal-to-noise ratio.[2]

Q2: What are the most common causes of a low signal-to-noise ratio in assays using this compound?

A2: A low signal-to-noise (S/N) ratio is a common issue in fluorescence assays and can stem from several factors. The most frequent causes include high background fluorescence, low signal intensity, or a combination of both.[3] High background can be due to autofluorescence from cells or media components, while low signal can result from insufficient probe concentration or photobleaching.[3][4]

Q3: How can I reduce background fluorescence in my cell-based assay with this compound?

A3: To minimize background fluorescence, consider the following strategies:

  • Use Phenol Red-Free Media: Phenol red is a known source of fluorescence in cell culture media.[3] Switching to a phenol red-free formulation during the assay can significantly lower background noise.

  • Wash Cells Thoroughly: Ensure that unbound this compound is completely removed by performing stringent wash steps after probe incubation.[3][5]

  • Use Optimized this compound Concentration: A high concentration of the probe can lead to non-specific binding and increased background.[6] Perform a titration to find the optimal concentration.

Q4: What should I do if I am observing a weak or no signal from this compound?

A4: If you are experiencing a weak or absent signal, here are some troubleshooting steps:

  • Confirm Probe Integrity: Ensure that this compound has been stored correctly and has not been subjected to excessive light exposure, which can cause photobleaching.[3]

  • Optimize Probe Concentration: The concentration of this compound may be too low. A concentration titration is recommended to determine the optimal working concentration.[3][7]

  • Check Instrument Settings: Verify that the microplate reader or microscope settings, such as gain and exposure time, are appropriately adjusted for your assay.[8][9]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during fluorescence assays with this compound.

Problem Possible Cause Recommended Solution
High Background Fluorescence Autofluorescence from cells or media.Use phenol red-free media. Select a fluorescent probe with red-shifted excitation and emission spectra if possible.[3]
Non-specific binding of this compound.Increase the number and stringency of wash steps.[3] Include a blocking agent like BSA in the assay buffer.
Contaminated reagents or buffers.Prepare fresh reagents and use high-purity solvents. Filter buffers to remove particulate matter.[3]
Low Signal Intensity Insufficient concentration of this compound.Perform a concentration titration to determine the optimal probe concentration.[3][7]
Suboptimal excitation or emission wavelengths.Perform a wavelength scan to identify the optimal excitation and emission peaks for this compound in your specific assay conditions.[2]
Photobleaching of the fluorophore.Minimize the exposure of this compound to light. Use anti-fade reagents if applicable, especially for microscopy.[3]
High Well-to-Well Variability Inconsistent cell seeding or reagent dispensing.Ensure proper mixing of cell suspensions before seeding. Use calibrated pipettes and consistent dispensing techniques.[3]
Edge effects in the microplate.Avoid using the outer wells of the microplate. Fill the outer wells with sterile water or PBS to create a humidity barrier.[3]
Temperature or CO2 gradients across the plate.Allow the plate to equilibrate to room temperature before reading. Ensure uniform incubation conditions.[3]

Experimental Protocols

General Protocol for a Cell-Based Fluorescence Assay with this compound

This protocol outlines the key steps for a generic cell-based fluorescence assay using this compound, with an emphasis on optimizing the signal-to-noise ratio.

  • Cell Seeding:

    • Culture cells to the desired confluency.

    • Trypsinize and count the cells.

    • Seed the cells in a microplate at the desired density and incubate for 24-48 hours to allow for cell attachment.[3]

  • Compound Treatment (if applicable):

    • Prepare serial dilutions of your test compound.

    • Remove the culture medium and add the compound dilutions to the respective wells.

    • Incubate for the desired treatment period.

  • This compound Staining:

    • Prepare the this compound probe solution in an appropriate assay buffer.

    • Remove the treatment medium and wash the cells gently with PBS.

    • Add the this compound solution to each well and incubate for the recommended time, protected from light.[3]

  • Signal Measurement:

    • Remove the probe solution and wash the cells to remove any unbound probe.[3]

    • Add a final volume of assay buffer or PBS to the wells.

    • Measure the fluorescence using a microplate reader at the optimal excitation and emission wavelengths for this compound.

  • Data Analysis:

    • Subtract the average background fluorescence (from wells with no cells or unstained cells) from all measurements.[3]

    • Calculate the signal-to-noise ratio.

Quantitative Data Summary
Parameter Recommended Range Notes
This compound Concentration 1 - 10 µMOptimal concentration should be determined by titration.
Excitation Wavelength ~485 nmPerform a wavelength scan for optimal settings.[2]
Emission Wavelength ~535 nmPerform a wavelength scan for optimal settings.[2]
Incubation Time 15 - 60 minutesOptimize for your specific cell type and experimental conditions.
Cell Seeding Density 10,000 - 40,000 cells/wellDependent on cell type and well format (e.g., 96-well plate).

Visual Guides

G Troubleshooting Workflow for Low Signal-to-Noise Ratio cluster_0 Troubleshooting Workflow for Low Signal-to-Noise Ratio Start Start Low S/N Ratio Low S/N Ratio Start->Low S/N Ratio High Background? High Background? Low S/N Ratio->High Background? Low Signal? Low Signal? High Background?->Low Signal? No Check Autofluorescence Check Autofluorescence High Background?->Check Autofluorescence Yes Titrate Probe Concentration Titrate Probe Concentration Low Signal?->Titrate Probe Concentration Yes Acceptable S/N Ratio Acceptable S/N Ratio Low Signal?->Acceptable S/N Ratio No Optimize Wash Steps Optimize Wash Steps Check Autofluorescence->Optimize Wash Steps Optimize Wash Steps->Low Signal? Check Instrument Settings Check Instrument Settings Titrate Probe Concentration->Check Instrument Settings Check Probe Integrity Check Probe Integrity Check Instrument Settings->Check Probe Integrity Check Probe Integrity->Acceptable S/N Ratio

Caption: A flowchart for troubleshooting poor signal-to-noise ratios.

G General Experimental Workflow for this compound Assays cluster_1 General Experimental Workflow for this compound Assays Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment This compound Staining This compound Staining Compound Treatment->this compound Staining Wash Steps Wash Steps This compound Staining->Wash Steps Signal Measurement Signal Measurement Wash Steps->Signal Measurement Data Analysis Data Analysis Signal Measurement->Data Analysis

Caption: A generalized workflow for cell-based assays using this compound.

References

refining HZ-1157 dosage for minimal toxicity

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: HZ-1157

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining this compound dosage to minimize toxicity during preclinical development. The following frequently asked questions (FAQs) and troubleshooting guides will help address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the first step in determining the toxicity profile of this compound?

The initial step is to conduct a series of in vitro cytotoxicity assays to determine the concentration range over which this compound affects cell viability.[1][2] This helps establish a preliminary understanding of the compound's potency and cytotoxic potential. Assays like the MTT, MTS, or LDH release assays are commonly used for this purpose.[3][4] The data generated, typically an IC50 value (the concentration at which 50% of cell viability is inhibited), is crucial for designing subsequent in vivo studies.[5]

Q2: How do I select the appropriate cell lines for initial in vitro cytotoxicity testing?

Cell line selection should be guided by the intended therapeutic target of this compound. It is recommended to use a panel of cell lines, including:

  • Target-Expressing Cells: Cells that express the molecular target of this compound to assess on-target cytotoxicity.

  • Non-Target Cells: Control cells that do not express the target to evaluate off-target effects.

  • Standard Cell Lines: Commonly used cell lines (e.g., HEK293, HepG2) to assess general cytotoxicity and provide a basis for comparison with other compounds.

Q3: What are the key differences between preclinical toxicology and toxicokinetics (TK)?

Preclinical toxicology studies are designed to identify potential adverse effects of a new drug and establish a safe dose range for human trials.[6][7][8] These studies assess the onset, severity, and dose-dependency of toxic effects.[8] Toxicokinetics (TK) is a component of toxicology studies that measures the systemic exposure of the drug and its metabolites in the study animals.[9][10] TK helps to establish a relationship between the dose administered, the resulting concentration in the body, and any observed toxicity.[9][10]

Q4: What are dose range-finding (DRF) and maximum tolerated dose (MTD) studies?

Dose range-finding (DRF) studies are preliminary, non-GLP (Good Laboratory Practice) studies conducted in animals to identify a range of doses for further testing.[11] The primary goal is to identify doses that cause no toxicity, some toxicity, and severe toxicity. The Maximum Tolerated Dose (MTD) is the highest dose of a drug that can be administered to an animal without causing unacceptable toxicity or mortality.[11] The MTD is a critical parameter for designing longer-term, pivotal toxicology studies.[11][12]

Troubleshooting Guides

Problem 1: High in vitro cytotoxicity is observed at or below the expected therapeutic concentration.

  • Possible Cause 1: Off-target effects.

    • Troubleshooting Step: Test this compound on a broader panel of cell lines, including those known to be sensitive to common toxicophores. Perform a counterscreen against related molecular targets to identify unintended interactions.

  • Possible Cause 2: Non-specific cytotoxicity.

    • Troubleshooting Step: Evaluate the physicochemical properties of this compound. Poor solubility can lead to compound precipitation and false-positive results in cytotoxicity assays. Ensure the compound is fully solubilized in the assay medium and re-test using a lower concentration of the vehicle (e.g., DMSO).

  • Possible Cause 3: Issues with the assay itself.

    • Troubleshooting Step: Confirm the results using an orthogonal cytotoxicity assay. For example, if you initially used an MTT assay (metabolic activity), validate the findings with a dye-exclusion assay (membrane integrity) like Trypan Blue or a real-time cytotoxicity assay.[1][2]

Problem 2: Unexpected toxicity is observed in in vivo animal models at doses predicted to be safe from in vitro data.

  • Possible Cause 1: Metabolite-induced toxicity.

    • Troubleshooting Step: The parent compound this compound may be non-toxic, but its metabolites could be reactive. Conduct in vitro metabolism studies using liver microsomes from the relevant species to identify major metabolites. If possible, synthesize these metabolites and test their cytotoxicity directly.

  • Possible Cause 2: Pharmacokinetic/Toxicokinetic (PK/TK) issues.

    • Troubleshooting Step: The compound may have a much higher exposure (Area Under the Curve - AUC) or a higher maximum concentration (Cmax) in animals than predicted.[9] Conduct a full PK/TK analysis to correlate the observed toxicity with plasma and tissue concentrations of this compound.[6][9]

  • Possible Cause 3: Species-specific toxicity.

    • Troubleshooting Step: The target or off-target pharmacology of this compound may differ between species.[6] Pivotal toxicology studies are typically required in two species (one rodent, one non-rodent) to assess this possibility.[12] Review the literature for known differences in the relevant biological pathways between the animal model and humans.

Data Presentation

Table 1: Example In Vitro Cytotoxicity Data for this compound

Cell LineTarget ExpressionAssay TypeIC50 (µM)
Cancer-AHighMTT0.5
Cancer-BLowMTT15.2
HEK293NoneMTT> 50
HepG2N/A (Liver)CellTox Green25.8

Table 2: Example In Vivo Dose Range-Finding (DRF) Summary in Rats (7-day study)

Dose Group (mg/kg/day)Number of Animals (M/F)MortalityKey Clinical ObservationsBody Weight Change (%)
Vehicle Control5/50/10None+5.2
105/50/10None+4.8
305/50/10Mild lethargy on Day 1-2+1.5
1005/52/10Significant lethargy, piloerection-8.7
3005/58/10Severe lethargy, ataxia-15.3 (by Day 3)

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[4]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of this compound. Remove the old media from the plate and add media containing the various concentrations of this compound. Include vehicle-only controls and untreated controls.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours, allowing formazan crystals to form.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the data to determine the IC50 value.

Protocol 2: General In Vivo Maximum Tolerated Dose (MTD) Study

This protocol is a general guideline for an acute MTD study in rodents.[8][11] All animal studies must be conducted in compliance with institutional and national guidelines for animal welfare.

  • Animal Acclimation: Acclimate animals (e.g., Sprague Dawley rats) to the facility for at least 5 days.[13]

  • Group Assignment: Randomly assign animals to dose groups (e.g., 4-5 groups, including a vehicle control), with an equal number of males and females per group.

  • Dose Administration: Administer this compound via the intended clinical route (e.g., oral gavage, intravenous injection) once daily for a set period (e.g., 7-14 days). Doses should be selected based on prior DRF studies.

  • Daily Observations: Monitor animals at least twice daily for morbidity, mortality, and clinical signs of toxicity (e.g., changes in posture, activity, breathing).[11]

  • Measurements: Record body weight and food consumption at regular intervals (e.g., daily or semi-weekly).

  • Terminal Procedures: At the end of the study, collect blood for hematology and clinical chemistry analysis. Perform a full necropsy and collect major organs for weight analysis and histopathological examination.[6]

  • MTD Determination: The MTD is defined as the highest dose that does not cause mortality, significant clinical signs, or a body weight loss of more than 10-15%.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Hypothetical this compound Signaling Pathway Receptor Growth Factor Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TF Transcription Factor KinaseB->TF Activates Proliferation Cell Proliferation & Survival TF->Proliferation Promotes HZ1157 This compound HZ1157->KinaseB Inhibits

Caption: Hypothetical signaling pathway showing this compound inhibiting Kinase B.

G cluster_1 Toxicity Assessment Workflow invitro In Vitro Cytotoxicity Assays (IC50 Determination) drf In Vivo Dose Range Finding (DRF) (Rodent Model) invitro->drf Informs Dose Selection mtd Maximum Tolerated Dose (MTD) Study drf->mtd Refines Dose Range pivotal Pivotal GLP Tox Studies (Rodent & Non-Rodent) mtd->pivotal Determines High Dose clinical Phase I Clinical Trial Dose Selection pivotal->clinical Establishes Safe Starting Dose

Caption: Standard workflow from in vitro to in vivo toxicity assessment.

G cluster_2 Troubleshooting In Vivo Toxicity start Unexpected In Vivo Toxicity Observed check_pk Was Drug Exposure (AUC, Cmax) Higher Than Expected? start->check_pk investigate_pk Investigate Formulation, Dosing, or Clearance check_pk->investigate_pk Yes check_metabolites Are Active or Toxic Metabolites Formed? check_pk->check_metabolites No investigate_met Identify & Test Metabolites In Vitro check_metabolites->investigate_met Yes check_species Is Toxicity Due to Species-Specific Pharmacology? check_metabolites->check_species No investigate_species Consider Alternative Animal Model check_species->investigate_species Yes stop Re-evaluate Compound Or Modify Structure check_species->stop No

References

HZ-1157 inconsistent results in replicate experiments

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to HZ-1157

This compound is a potent and selective small molecule inhibitor of Phosphoinositide 3-kinase (PI3K), a key enzyme in the PI3K/Akt signaling pathway.[1][2] This pathway is a critical intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[2][3][4] Dysregulation of the PI3K/Akt pathway is frequently implicated in various diseases, particularly cancer, making it a significant target for therapeutic intervention.[1][3][4] this compound exerts its inhibitory effect by competing with ATP at the catalytic site of PI3K, thereby blocking the downstream activation of Akt and its subsequent signaling events.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This guide is designed to assist researchers in troubleshooting and resolving common issues that may arise during experiments with this compound, with a focus on addressing inconsistent results in replicate experiments.

Q1: Why am I observing high variability and inconsistent results in my replicate experiments with this compound?

Inconsistent results in cell-based and biochemical assays can stem from a variety of factors, ranging from subtle variations in experimental technique to the inherent biological complexity of the system under study.[5][6] Below is a comprehensive table summarizing potential causes and recommended solutions to improve the reproducibility of your experiments with this compound.

Data Presentation: Troubleshooting Inconsistent Results with this compound

Potential CauseRecommended SolutionRelevant Assay(s)
Cell Culture & Seeding
High Passage Number of CellsUse cells within a defined, low passage number range. Establish and use a master and working cell bank.[5]Cell Viability, Western Blot, Kinase Assay
Inconsistent Cell Seeding DensityEnsure the cell suspension is homogeneous before and during plating. Use calibrated multichannel pipettes and allow the plate to sit at room temperature on a level surface before incubation to ensure even cell distribution.[5][7]Cell Viability, Western Blot
"Edge Effect" in MicroplatesAvoid using the outer wells of the microplate for experimental samples. Fill peripheral wells with sterile media or PBS to create a humidity barrier.[5][7]Cell Viability, Kinase Assay
Mycoplasma ContaminationRegularly test cell cultures for mycoplasma contamination. Discard contaminated cultures and use fresh, uncontaminated cells.Cell Viability, Western Blot
Compound Handling & Treatment
Inaccurate Compound DilutionsPrepare fresh serial dilutions of this compound for each experiment from a validated stock solution. Regularly calibrate pipettes.[6][7]Cell Viability, Kinase Assay
Inconsistent Incubation TimeUse a multichannel pipette for adding this compound to minimize timing differences between wells.[7]Cell Viability, Western Blot, Kinase Assay
Compound PrecipitationVisually inspect this compound solutions for any signs of precipitation. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level toxic to the cells (typically ≤ 0.1%).Cell Viability, Kinase Assay
Assay-Specific Issues
Pipetting ErrorsUse appropriate and calibrated pipettes for the volumes being dispensed. Pre-wet pipette tips before aspirating reagents.[5][6]Cell Viability, Western Blot, Kinase Assay
Temperature FluctuationsEnsure all reagents and assay plates are at a stable and uniform temperature before starting the reaction.[6][8]Kinase Assay, Cell Viability
Insufficient Reagent MixingGently but thoroughly mix all reagents after addition to ensure a homogeneous reaction in each well.[6][8]Cell Viability, Kinase Assay
Western Blotting Variability
Incorrect Protein LoadingQuantify protein concentration accurately and ensure equal loading across all lanes. Use a loading control (e.g., β-actin, GAPDH) to normalize the data.[9]Western Blot
Improper BlockingUse an appropriate blocking buffer and ensure sufficient blocking time to prevent non-specific antibody binding.[9][10]Western Blot
Incorrect Antibody DilutionOptimize the dilution of both primary and secondary antibodies for each experiment to achieve a good signal-to-noise ratio.[9]Western Blot
Insufficient WashingPerform an adequate number of washing steps to remove unbound antibodies and reduce background noise.[9][11]Western Blot

Q2: How can I troubleshoot my this compound cell viability assay to get more consistent IC50 values?

Inconsistent IC50 values in cell viability assays are a common problem. Here are some targeted troubleshooting steps:

  • Optimize Cell Seeding Density: Perform a cell titration experiment to determine the optimal seeding density where cells are in the logarithmic growth phase for the duration of the experiment.[5]

  • Standardize Treatment Duration: Ensure the incubation time with this compound is precisely controlled and consistent across all experiments.

  • Check for Compound Interference: Some compounds can interfere with the assay readout (e.g., autofluorescence). Run a control with this compound in cell-free media to check for any direct effect on the assay reagent.[12]

  • Ensure Proper Reagent Mixing: After adding the viability reagent (e.g., resazurin, MTT), ensure it is thoroughly mixed in the well without introducing bubbles.[13]

Q3: My in vitro kinase assay with this compound shows variable inhibition. What are the likely causes?

Variability in kinase assays can often be traced back to the stability and concentration of the reagents.[6][8]

  • Verify Reagent Quality: Ensure the kinase, substrate, and ATP are of high purity and have been stored correctly. Prepare fresh ATP solutions for each experiment.[6][8]

  • Optimize Reagent Concentrations: Titrate the concentrations of the kinase, substrate, and ATP to find the optimal conditions that yield a robust signal window.[8]

  • Control for Temperature: Kinase activity is highly sensitive to temperature. Ensure all reaction components and the incubation environment are maintained at a constant and uniform temperature.[6][8]

  • Check Buffer Composition: The pH, salt concentration, and presence of additives in the reaction buffer can impact kinase activity and inhibitor binding.[6]

Experimental Protocols

To minimize variability, it is crucial to follow a standardized and detailed protocol. Below is an example protocol for a cell viability assay using this compound.

Protocol: Cell Viability (Resazurin-Based Assay) for this compound

Materials:

  • Target cell line (e.g., A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well clear-bottom black plates

  • Resazurin-based viability reagent

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells that are in their logarithmic growth phase.

    • Prepare a cell suspension at a pre-optimized density (e.g., 5 x 10^4 cells/mL).

    • Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate.

    • Add 100 µL of sterile PBS to the outer 36 wells to minimize edge effects.[7]

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%.[7]

    • Carefully remove the old medium from the wells.

    • Add 100 µL of the this compound dilutions to the appropriate wells. Include vehicle control (medium with 0.1% DMSO) and untreated control wells.

    • Incubate for the desired treatment period (e.g., 48 hours).

  • Viability Assay:

    • Prepare the resazurin reagent according to the manufacturer's instructions.

    • Add 20 µL of the reagent to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

  • Data Acquisition:

    • Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths (e.g., 560 nm Ex / 590 nm Em).

Mandatory Visualizations

Troubleshooting Workflow for Inconsistent Results

G start Inconsistent Results Observed check_cells Review Cell Culture Practices start->check_cells check_compound Verify Compound Handling start->check_compound check_protocol Examine Assay Protocol start->check_protocol passage High Passage Number? check_cells->passage dilution Fresh Dilutions? check_compound->dilution incubation Consistent Incubation? check_protocol->incubation seeding Inconsistent Seeding? passage->seeding No solution_cells Use Low Passage Cells Standardize Seeding passage->solution_cells Yes seeding->solution_cells Yes pipetting Pipetting Errors? dilution->pipetting Yes solution_compound Prepare Fresh Dilutions Calibrate Pipettes dilution->solution_compound No pipetting->solution_compound Yes reagents Reagent Quality? incubation->reagents Yes solution_protocol Optimize Protocol Ensure Consistency incubation->solution_protocol No reagents->solution_protocol Yes end_node Reproducible Results solution_cells->end_node solution_compound->end_node solution_protocol->end_node

Caption: A flowchart for troubleshooting inconsistent experimental results.

This compound Mechanism of Action in the PI3K/Akt Signaling Pathway

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates HZ1157 This compound HZ1157->PI3K Inhibits PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Activates Response Cell Growth, Proliferation, Survival Downstream->Response

Caption: The inhibitory action of this compound on the PI3K/Akt signaling pathway.

References

Validation & Comparative

Comparative Efficacy Analysis: HZ-1157 versus Boceprevir for Hepatitis C Virus (HCV) NS3/4A Protease Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel HCV NS3/4A protease inhibitor, HZ-1157, and the established competitor, Boceprevir. The analysis covers the mechanism of action, available efficacy data, and the experimental protocols used to generate this data.

Mechanism of Action

Both this compound and Boceprevir target the HCV NS3/4A serine protease, an enzyme critical for viral replication. The NS3/4A protease is responsible for cleaving the HCV polyprotein into mature non-structural proteins (NS4A, NS4B, NS5A, and NS5B) that are essential for the formation of the viral replication complex.[1][2][3] By inhibiting this enzyme, both compounds block the viral life cycle.

Boceprevir is a peptidomimetic ketoamide that reversibly binds to the active site of the NS3 protease.[4][5] It forms a covalent but reversible bond with the serine residue in the enzyme's catalytic triad, thereby blocking its proteolytic activity.[1][6] this compound is also a specific inhibitor of the HCV NS3/4A protease, with its inhibitory action confirmed through in vitro assays.[7]

HCV_Lifecycle_Inhibition cluster_host_cell Hepatocyte cluster_inhibitors Inhibitor Action HCV_RNA HCV RNA Genome Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation New_Virions New HCV Virions HCV_RNA->New_Virions Assembly NS3_4A NS3/4A Protease Polyprotein->NS3_4A Replication_Complex Viral Replication Complex NS3_4A->Replication_Complex Cleavage of Polyprotein Replication_Complex->HCV_RNA RNA Replication Release Release New_Virions->Release HZ_1157 This compound HZ_1157->NS3_4A Inhibits Boceprevir Boceprevir Boceprevir->NS3_4A Inhibits Entry HCV Entry Entry->HCV_RNA

Caption: Mechanism of action for this compound and Boceprevir targeting the HCV NS3/4A protease.

Efficacy Data

Direct comparative clinical trials between this compound and Boceprevir have not been conducted, as this compound is a novel compound with available data limited to preclinical studies. Boceprevir, an approved therapeutic, has extensive clinical trial data. The following tables summarize the available efficacy data for both compounds.

In Vitro Efficacy
CompoundAssayTargetIC50Citation
This compound HCV Replicon AssayHCV Replication0.73 µmol/L[7]
Infectious HCV Assay (J399EM)HCV Infection0.82 µmol/L[7]
HCV NS3/4A Protease AssayEnzyme Inhibition1.0 µmol/L[7]
Boceprevir HCV Replicon AssayHCV Replication200-400 nmol/L[8]

IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Clinical Efficacy of Boceprevir (in Combination with Peginterferon-Ribavirin)

Boceprevir was approved for the treatment of chronic HCV genotype 1 infection in combination with peginterferon and ribavirin.[9] Clinical trials demonstrated a significant increase in Sustained Virologic Response (SVR) rates compared to the standard of care at the time.[10][11]

Clinical TrialPatient PopulationTreatment ArmSVR RateCitation
SPRINT-2 Treatment-NaïveBoceprevir + Peginterferon-Ribavirin63-66%[10]
Peginterferon-Ribavirin alone38%[10]
RESPOND-2 Treatment-ExperiencedBoceprevir + Peginterferon-Ribavirin59-66%[5]
Peginterferon-Ribavirin alone21%[5]

SVR (Sustained Virologic Response) is defined as undetectable HCV RNA in the blood 24 weeks after the end of treatment and is considered a cure.

Experimental Protocols

This compound In Vitro Assays

The following outlines the methodologies used to determine the in vitro efficacy of this compound.[7]

HZ1157_Assay_Workflow cluster_replicon HCV Replicon Assay cluster_infectious Infectious HCV Assay Replicon_Cells HCV subgenomic replicon-based luciferase reporter cell line Compound_Addition1 Add this compound at varying concentrations Replicon_Cells->Compound_Addition1 Incubation1 Incubate for 72 hours Compound_Addition1->Incubation1 Luciferase_Assay Measure luciferase activity Incubation1->Luciferase_Assay IC50_Calc1 Calculate IC50 Luciferase_Assay->IC50_Calc1 Huh7_Cells Plate Huh7.5.1 cells Infection Infect with J399EM HCV Huh7_Cells->Infection Compound_Addition2 Add this compound at varying concentrations Infection->Compound_Addition2 Incubation2 Incubate for 72 hours Compound_Addition2->Incubation2 RNA_Extraction Extract total RNA Incubation2->RNA_Extraction qRT_PCR Quantify HCV RNA via qRT-PCR RNA_Extraction->qRT_PCR IC50_Calc2 Calculate IC50 qRT_PCR->IC50_Calc2 Boceprevir_Trial_Design cluster_lead_in 4-Week Lead-in Phase cluster_randomization Randomization cluster_control Control Arm cluster_boceprevir Boceprevir Arms Enrollment Patient Enrollment (Chronic HCV Genotype 1) Lead_in Peginterferon + Ribavirin Enrollment->Lead_in Control_Treatment Placebo + Peginterferon-Ribavirin (44 weeks) Lead_in->Control_Treatment Boceprevir_RGT Boceprevir + Peginterferon-Ribavirin (Response-Guided Therapy) Lead_in->Boceprevir_RGT Boceprevir_Fixed Boceprevir + Peginterferon-Ribavirin (44 weeks) Lead_in->Boceprevir_Fixed SVR_Assessment Sustained Virologic Response (SVR) Assessment at 24 weeks post-treatment Control_Treatment->SVR_Assessment Boceprevir_RGT->SVR_Assessment Boceprevir_Fixed->SVR_Assessment

References

Validating Target Engagement of HZ-1157 in Cellular Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming that a therapeutic candidate interacts with its intended molecular target within a complex cellular environment is a critical step in early-stage drug discovery. This guide provides a comprehensive comparison of current methodologies for validating the target engagement of HZ-1157, a novel Bruton's tyrosine kinase (BTK) inhibitor, in relevant cellular systems. We present supporting experimental data and detailed protocols to aid in the selection of the most appropriate techniques for your research needs.

Introduction to this compound and BTK Target Engagement

This compound is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell receptor (BCR) signaling. Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases, making it a prime therapeutic target. Validating that this compound effectively binds to and inhibits BTK within living cells is paramount to understanding its mechanism of action and advancing its development. This guide explores and compares several orthogonal approaches to robustly confirm the cellular target engagement of this compound.

As a point of comparison, we will reference Ibrutinib, a well-established, first-generation covalent BTK inhibitor, and a hypothetical non-covalent BTK inhibitor, Compound X.

Comparison of Target Engagement Validation Methods

The selection of a target engagement validation method depends on various factors, including the availability of specific reagents, the desired throughput, and the nature of the inhibitor-target interaction (e.g., covalent vs. non-covalent). Below is a summary of commonly employed techniques with their respective advantages and disadvantages.

MethodPrincipleThroughputAdvantagesDisadvantages
Western Blot (pBTK Assay) Measures the inhibition of BTK autophosphorylation at Tyr223 as a direct readout of enzymatic activity.Low to MediumDirect measure of target inhibition; widely accessible.Indirect measure of binding; requires specific antibodies.
Cellular Thermal Shift Assay (CETSA) Based on the principle that ligand binding stabilizes the target protein, leading to a higher melting temperature.Low to MediumLabel-free; applicable to various targets and compounds.Can be technically challenging; optimization required.
Fluorescence Resonance Energy Transfer (FRET) Utilizes fluorescently tagged proteins or probes to measure target occupancy in live cells.HighReal-time measurements in living cells; high throughput.Requires genetic engineering or specific probes; potential for artifacts.
Affinity-Based Probe Pulldown Employs a biotinylated analog of the inhibitor to capture the target protein from cell lysates.LowDirect evidence of physical interaction.Requires synthesis of a specific probe; potential for steric hindrance.

Experimental Protocols

Western Blot for BTK Autophosphorylation (pBTK Y223)

This protocol assesses the ability of this compound to inhibit the autophosphorylation of BTK at tyrosine 223 in a B-cell lymphoma cell line (e.g., Ramos).

Materials:

  • Ramos cells

  • RPMI-1640 medium, 10% Fetal Bovine Serum (FBS)

  • Anti-IgM antibody (for BCR stimulation)

  • This compound, Ibrutinib, Compound X

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-pBTK (Y223), anti-total BTK

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Chemiluminescent substrate

Procedure:

  • Seed Ramos cells at a density of 1 x 10^6 cells/mL and incubate overnight.

  • Pre-treat cells with varying concentrations of this compound, Ibrutinib, or Compound X for 2 hours.

  • Stimulate cells with anti-IgM antibody (10 µg/mL) for 10 minutes.

  • Harvest cells, wash with cold PBS, and lyse on ice for 30 minutes.

  • Clarify lysates by centrifugation and determine protein concentration.

  • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Block the membrane and probe with anti-pBTK (Y223) antibody overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize bands using a chemiluminescent substrate and imaging system.

  • Strip the membrane and re-probe with an anti-total BTK antibody for loading control.

Cellular Thermal Shift Assay (CETSA)

This protocol measures the thermal stabilization of BTK in response to this compound binding in intact cells.

Materials:

  • Ramos cells

  • This compound

  • PBS

  • Lysis buffer with protease inhibitors

  • Thermal cycler

  • Western blot reagents

Procedure:

  • Treat Ramos cells with this compound or vehicle for 2 hours.

  • Harvest and resuspend cells in PBS.

  • Aliquot cell suspension into PCR tubes.

  • Heat the samples at a range of temperatures (e.g., 40-60°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Lyse the cells by three freeze-thaw cycles.

  • Separate soluble and aggregated proteins by centrifugation.

  • Analyze the soluble fraction by Western blot for total BTK.

  • Quantify band intensities and plot the fraction of soluble BTK as a function of temperature to determine the melting curve.

Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the BTK signaling pathway and the experimental workflow for the pBTK Western blot assay.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Stimulation BTK BTK Lyn_Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation Downstream Downstream Signaling (NF-κB, MAPK) PLCg2->Downstream HZ1157 This compound HZ1157->BTK Inhibition

Caption: Simplified BTK Signaling Pathway.

pBTK_Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis cell_seeding Seed Ramos Cells drug_treatment Treat with this compound cell_seeding->drug_treatment stimulation Stimulate with anti-IgM drug_treatment->stimulation cell_lysis Cell Lysis stimulation->cell_lysis sds_page SDS-PAGE & Transfer cell_lysis->sds_page blotting Western Blot (pBTK, total BTK) sds_page->blotting imaging Imaging & Quantification blotting->imaging

Caption: pBTK Western Blot Workflow.

Conclusion

Validating the target engagement of a novel inhibitor like this compound is a multi-faceted process that benefits from the application of orthogonal methods. While Western blotting for phosphorylated BTK provides a direct readout of target inhibition, techniques like CETSA offer label-free confirmation of direct binding in a cellular context. The choice of methodology should be guided by the specific research question and available resources. By employing a combination of the approaches detailed in this guide, researchers can confidently establish the cellular mechanism of action for this compound and other emerging BTK inhibitors.

HZ-1157 comparative analysis with known inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search of available scientific literature and clinical trial databases, no specific information, experimental data, or established mechanism of action could be found for a compound designated as "HZ-1157."

The search for "this compound" did not yield any relevant results pertaining to a specific chemical inhibitor. The search results included information on various unrelated clinical trials for compounds such as CX157, Sirolimus, Zanidatamab, and Ianalumab, as well as studies on CAR T-cell therapy. None of these sources mentioned or provided data for this compound.

Consequently, a comparative analysis with known inhibitors, including the creation of data tables and signaling pathway diagrams as requested, cannot be performed at this time due to the absence of foundational information on this compound.

For a comprehensive comparison guide to be generated, publicly available data on the compound's biological target, mechanism of action, and experimental results from relevant assays would be required. Researchers, scientists, and drug development professionals are encouraged to consult internal documentation or specify a recognized chemical identifier for the compound of interest.

Unraveling HZ-1157: A Case of Mistaken Identity in Pharmacological Research

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations to produce a comparative guide on the cross-reactivity of a compound designated HZ-1157 with various receptors have revealed a case of mistaken identity. Extensive searches for "this compound" within pharmacological and chemical databases have yielded no specific results for a therapeutic agent or research compound with this identifier. Instead, the designation "this compound" appears to be associated with non-pharmacological products, most notably a surfactant used in firefighting foam.

One prominent finding identified "Forafac® 1157," a product whose major component is 6:2 fluorotelomer sulfonamide alkylbetaine (6:2 FTAB).[1][2] This substance is a fluorinated surfactant and has been studied in the context of its environmental presence and biological transformation, particularly as a replacement for perfluorooctane sulfonate (PFOS) in aqueous film-forming foams.[1][2] Research has focused on its metabolism in various organisms and its photolytic transformation, identifying several metabolites.[2]

It is crucial for researchers, scientists, and drug development professionals to be aware that based on currently available public information, "this compound" does not correspond to a known pharmacological agent. Therefore, a comparison of its cross-reactivity with other receptors is not possible.

For clarity and to avoid confusion in future research endeavors, it is recommended to verify compound identifiers through established chemical and pharmacological registries. Should "this compound" be an internal or newly developed compound name that has not yet entered the public domain, further details from the originating source would be necessary to conduct any meaningful analysis of its receptor binding profile and cross-reactivity.

References

HZ-1157 vs standard-of-care in preclinical models

Author: BenchChem Technical Support Team. Date: November 2025

Information regarding preclinical data for HZ-1157 is not publicly available, preventing a direct comparison with standard-of-care treatments in preclinical models.

This compound has been identified as a novel antiviral compound with inhibitory activity against the Hepatitis C virus (HCV) NS3/4A protease and the Dengue virus. However, a comprehensive review of publicly available scientific literature and databases did not yield any preclinical studies evaluating the efficacy, safety, or pharmacokinetic profile of this compound in animal models.

This compound: In Vitro Activity

What is known about this compound is derived from in vitro assays, which are experiments conducted in a controlled environment outside of a living organism, such as in a test tube or culture dish.

TargetMetricValueSource
HCV NS3/4A ProteaseIC501.0 µmol/L
Dengue VirusEC500.15 µM
HCV InfectionIC500.82 µmol/L
Cell ViabilityCC50> 10 µM

IC50 (Half-maximal inhibitory concentration): This value represents the concentration of a drug that is required to inhibit a biological process (in this case, the activity of the HCV NS3/4A protease or HCV infection) by 50%.

EC50 (Half-maximal effective concentration): This value indicates the concentration of a drug that induces a response halfway between the baseline and maximum effect (in this case, inhibition of the Dengue virus).

CC50 (Half-maximal cytotoxic concentration): This is the concentration of a substance at which 50% of cells are killed. A higher CC50 value suggests lower cytotoxicity. The available data indicates that this compound is relatively nontoxic to cells in vitro at concentrations where it shows antiviral activity.

Standard-of-Care in Preclinical Models

Without specific preclinical data for this compound, a direct comparison to standard-of-care treatments is not possible. However, for context, the following outlines the types of standard-of-care therapies used in preclinical research for HCV and Dengue virus.

Hepatitis C Virus (HCV)

The standard of care for HCV has evolved significantly. While older treatments involved interferon-based therapies, the current standard relies on direct-acting antivirals (DAAs). In preclinical studies, newly developed compounds are often compared against established DAAs targeting different viral proteins like the NS3/4A protease, NS5A, or the NS5B polymerase. Examples of DAA classes and specific drugs used in clinical and preclinical settings include:

  • NS3/4A Protease Inhibitors: Glecaprevir, Grazoprevir, Voxilaprevir

  • NS5A Inhibitors: Pibrentasvir, Elbasvir, Velpatasvir

  • NS5B Polymerase Inhibitors: Sofosbuvir

Preclinical evaluation of these agents typically involves cell culture models (like the HCV replicon system) and, in some cases, animal models, although robust small animal models for HCV are challenging to develop.

Dengue Virus

Currently, there is no specific approved antiviral treatment for Dengue fever. The standard of care is primarily supportive, focusing on managing symptoms and complications such as dehydration and hemorrhage.

Preclinical research for Dengue antivirals is active, and various compounds are tested in in vitro and in vivo models. Mouse models, particularly those with compromised immune systems (e.g., AG129 mice), are often used to evaluate the efficacy of potential antiviral drugs. Compounds that have been investigated in preclinical or clinical settings, and which would be considered comparators for a new agent like this compound, include:

  • Celgosivir: An alpha-glucosidase inhibitor.

  • Balapiravir: A nucleoside analog.

  • Chloroquine: An antimalarial drug.

  • Lovastatin: A cholesterol-lowering drug.

Experimental Protocols

As no preclinical studies for this compound are available, detailed experimental protocols for this specific compound cannot be provided. However, a general workflow for the preclinical evaluation of an antiviral compound is described below.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Compound Synthesis\nand Characterization Compound Synthesis and Characterization Primary Antiviral Screening\n(e.g., cell-based assays) Primary Antiviral Screening (e.g., cell-based assays) Compound Synthesis\nand Characterization->Primary Antiviral Screening\n(e.g., cell-based assays) Mechanism of Action Studies\n(e.g., enzyme inhibition) Mechanism of Action Studies (e.g., enzyme inhibition) Primary Antiviral Screening\n(e.g., cell-based assays)->Mechanism of Action Studies\n(e.g., enzyme inhibition) Cytotoxicity Assays Cytotoxicity Assays Mechanism of Action Studies\n(e.g., enzyme inhibition)->Cytotoxicity Assays Animal Model Selection\n(e.g., immunocompromised mice) Animal Model Selection (e.g., immunocompromised mice) Cytotoxicity Assays->Animal Model Selection\n(e.g., immunocompromised mice) Pharmacokinetic Studies\n(ADME) Pharmacokinetic Studies (ADME) Animal Model Selection\n(e.g., immunocompromised mice)->Pharmacokinetic Studies\n(ADME) Efficacy Studies\n(viral load reduction, survival) Efficacy Studies (viral load reduction, survival) Pharmacokinetic Studies\n(ADME)->Efficacy Studies\n(viral load reduction, survival) Toxicology and Safety Studies Toxicology and Safety Studies Efficacy Studies\n(viral load reduction, survival)->Toxicology and Safety Studies Clinical Trials Clinical Trials Toxicology and Safety Studies->Clinical Trials

General workflow for preclinical antiviral drug development.

Signaling Pathways

The primary target of this compound in HCV is the NS3/4A protease. This enzyme is crucial for the cleavage of the HCV polyprotein into mature viral proteins, a necessary step for viral replication. By inhibiting this protease, this compound would block the viral life cycle.

G HCV RNA HCV RNA HCV Polyprotein HCV Polyprotein HCV RNA->HCV Polyprotein Translation Mature Viral Proteins Mature Viral Proteins HCV Polyprotein->Mature Viral Proteins Cleavage by NS3/4A Protease NS3/4A Protease NS3/4A Protease->HCV Polyprotein Mature Viral Proteins->NS3/4A Protease Viral Replication Viral Replication Mature Viral Proteins->Viral Replication This compound This compound This compound->NS3/4A Protease Inhibits

Mechanism of action of this compound against HCV NS3/4A protease.

For Dengue virus, the specific molecular target of this compound is not specified in the available information.

Performance Benchmark of HZ-1157 Against Leading HCV NS3/4A Protease Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis

This guide provides a comprehensive performance comparison of HZ-1157, a novel inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease, against a panel of established and clinically relevant compounds targeting the same enzyme. The data presented is intended to assist researchers and drug development professionals in evaluating the potential of this compound in the context of current antiviral therapies.

Executive Summary

This compound is a 2,4-diaminoquinazoline derivative that has demonstrated potent inhibitory activity against the HCV NS3/4A protease, a critical enzyme in the viral replication cycle. This document benchmarks the in vitro efficacy of this compound against several leading HCV NS3/4A protease inhibitors, including Telaprevir, Danoprevir, Paritaprevir, Glecaprevir, Grazoprevir, Asunaprevir, and Simeprevir. The comparison focuses on key performance metrics such as the half-maximal inhibitory concentration (IC50) in enzymatic assays and the half-maximal effective concentration (EC50) in cell-based HCV replicon systems.

Data Presentation: In Vitro Performance Metrics

The following tables summarize the quantitative performance data for this compound and its comparators.

Table 1: Inhibition of HCV NS3/4A Protease Activity (Biochemical Assay)

CompoundTargetIC50
This compound HCV NS3/4A Protease 1.0 µM [1]
TelaprevirHCV NS3/4A Protease0.35 µM[2][3]
DanoprevirHCV NS3/4A Protease (gt1b)0.2-0.4 nM[4][5]
GlecaprevirHCV NS3/4A Protease (gt1-6)3.5 - 11.3 nM[6][7][8]
GrazoprevirHCV NS3/4A Protease (gt1a, 1b, 4)4 - 62 pM[9][10]
AsunaprevirHCV NS3/4A Protease (gt1a, 1b)0.3 - 0.7 nM[11]
SimeprevirHCV NS3/4A Protease (gt1a, 1b, 2, 4, 5, 6)<13 nM[12][13]

Table 2: Inhibition of HCV Replication (Cell-Based Replicon Assay)

CompoundCell LineReplicon GenotypeEC50
This compound Huh7.5.1 J399EM (infectious virus) 0.82 µM [1]
DanoprevirHuh7gt1b1.6 nM[4]
Paritaprevir-gt1a, 1b0.21 - 1 nM[14][15]
GlecaprevirHuh-7gt1a, 1b, 2a, 2b, 3a, 4a, 5a, 6a, 6e0.21 - 4.6 nM[6][8]
Asunaprevir-gt1a, 1b1.2 - 4.0 nM[11]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.

In Vitro HCV NS3/4A Protease Inhibition Assay

This biochemical assay quantifies the ability of a compound to directly inhibit the enzymatic activity of the purified HCV NS3/4A protease.

Methodology:

  • Enzyme and Substrate: Recombinant purified HCV NS3/4A protease and a synthetic peptide substrate carrying a fluorescent reporter dye and a quencher are used. In the absence of an inhibitor, the protease cleaves the substrate, separating the fluorophore from the quencher and resulting in a detectable fluorescent signal.

  • Assay Procedure:

    • The test compound (e.g., this compound) is serially diluted to various concentrations.

    • The diluted compound is pre-incubated with the NS3/4A protease in an appropriate assay buffer.

    • The reaction is initiated by the addition of the fluorescently labeled peptide substrate.

    • The fluorescence intensity is measured over time using a fluorescence plate reader.

  • Data Analysis: The rate of substrate cleavage is calculated from the linear phase of the reaction. The percentage of inhibition at each compound concentration is determined relative to a control reaction without the inhibitor. The IC50 value, the concentration of the compound that inhibits 50% of the enzyme's activity, is calculated by fitting the dose-response data to a sigmoidal curve.

HCV Replicon Assay

This cell-based assay measures the ability of a compound to inhibit HCV RNA replication within human liver-derived cells (e.g., Huh-7).

Methodology:

  • HCV Replicon Cell Lines: Huh-7 cells that are stably transfected with a subgenomic or full-length HCV replicon are used. These replicons contain the HCV non-structural proteins necessary for RNA replication and often include a reporter gene, such as luciferase, for easy quantification of replication levels.

  • Assay Procedure:

    • HCV replicon cells are seeded in multi-well plates.

    • The cells are treated with serial dilutions of the test compound.

    • After a defined incubation period (typically 48-72 hours), the level of HCV replication is assessed.

  • Data Analysis:

    • If a luciferase reporter is used, the cells are lysed, and luciferase activity is measured using a luminometer.

    • Alternatively, HCV RNA levels can be quantified using real-time reverse transcription-polymerase chain reaction (RT-PCR).

    • The EC50 value, the concentration of the compound that reduces HCV replication by 50%, is determined by analyzing the dose-response curve.

    • A concurrent cytotoxicity assay (e.g., MTT or CellTiter-Glo) is typically performed to ensure that the observed reduction in replication is not due to general cellular toxicity.

Cell-Based HCV Infection Assay

This assay evaluates the ability of a compound to inhibit the entire viral life cycle, including entry, replication, assembly, and release of infectious virus particles.

Methodology:

  • Cell Culture and Virus: Naive Huh-7.5.1 cells, which are highly permissive to HCV infection, are used. A cell culture-adapted infectious HCV (HCVcc), such as the Jc1 or J399EM strain, is used for infection.

  • Assay Procedure:

    • Huh-7.5.1 cells are seeded in multi-well plates.

    • The cells are infected with HCVcc in the presence of varying concentrations of the test compound.

    • After an incubation period that allows for multiple rounds of infection (typically 48-72 hours), the extent of viral infection is quantified.

  • Data Analysis:

    • Viral replication can be measured by quantifying intracellular HCV RNA levels (RT-PCR) or by detecting viral proteins (e.g., NS5A) through immunofluorescence or western blotting.

    • The production of new infectious virus particles can be determined by titrating the supernatant on naive cells (e.g., plaque assay or TCID50).

    • The EC50 value is calculated based on the reduction in the chosen viral marker.

Visualizations

The following diagrams illustrate key concepts related to the mechanism of action and experimental workflows.

cluster_0 HCV Life Cycle & NS3/4A Protease Inhibition HCV_RNA HCV RNA Polyprotein Viral Polyprotein HCV_RNA->Polyprotein Translation NS3_4A NS3/4A Protease Polyprotein->NS3_4A NS_Proteins Non-Structural Proteins (NS3, NS4A, NS4B, NS5A, NS5B) Replication_Complex Replication Complex NS_Proteins->Replication_Complex New_HCV_RNA New HCV RNA Replication_Complex->New_HCV_RNA Replication HZ_1157 This compound & Other NS3/4A Inhibitors HZ_1157->NS3_4A Inhibition NS3_4A->NS_Proteins Cleavage

Caption: HCV NS3/4A Protease Inhibition Pathway.

cluster_1 In Vitro NS3/4A Protease Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - NS3/4A Protease - Fluorescent Substrate - Test Compound (this compound) Start->Prepare_Reagents Incubate Incubate Compound with Protease Prepare_Reagents->Incubate Add_Substrate Add Substrate to Initiate Reaction Incubate->Add_Substrate Measure_Fluorescence Measure Fluorescence Over Time Add_Substrate->Measure_Fluorescence Analyze_Data Analyze Data & Calculate IC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End cluster_2 HCV Replicon Assay Workflow Start Start Seed_Cells Seed HCV Replicon Cells (e.g., Huh-7) Start->Seed_Cells Treat_Cells Treat Cells with Test Compound (this compound) Seed_Cells->Treat_Cells Incubate_Cells Incubate for 48-72h Treat_Cells->Incubate_Cells Measure_Replication Measure Replication: - Luciferase Assay - RT-PCR Incubate_Cells->Measure_Replication Measure_Cytotoxicity Measure Cytotoxicity (e.g., MTT Assay) Incubate_Cells->Measure_Cytotoxicity Analyze_Data Analyze Data & Calculate EC50 & CC50 Measure_Replication->Analyze_Data Measure_Cytotoxicity->Analyze_Data End End Analyze_Data->End

References

Comparative Analysis of HZ-1157 and its Analogs as Dual Inhibitors of HCV and Dengue Virus

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive comparative analysis of HZ-1157 and its analogs reveals a promising class of dual-acting antiviral agents targeting both Hepatitis C Virus (HCV) and Dengue virus (DENV). This compound, a 2,4-diaminoquinazoline derivative, has been identified as a potent inhibitor of the HCV NS3/4A protease and a powerful suppressor of Dengue virus replication. This guide provides a detailed examination of its performance against key analogs, supported by experimental data, to assist researchers and drug development professionals in this critical field.

Core Findings

This compound demonstrates significant inhibitory activity against both viral targets. It inhibits the HCV NS3/4A protease with a half-maximal inhibitory concentration (IC50) of 1.0 μM.[1] In cell-based assays, it effectively blocks HCV replication with an IC50 of 0.82 μM.[1] Furthermore, this compound shows high potency against Dengue virus, with a half-maximal effective concentration (EC50) of 0.15 μM and a low cytotoxicity, with a 50% cytotoxic concentration (CC50) greater than 10 μM.[2][3]

The comparative analysis with its analogs, primarily other 2,4-diaminoquinazoline derivatives, highlights the structural features crucial for antiviral activity. The optimization studies that led to the discovery of this compound (referred to as compound 4a in some studies) provide valuable structure-activity relationship (SAR) insights for further development.[3]

Data Presentation

The following tables summarize the quantitative data for this compound and its key analogs against HCV and Dengue virus targets.

Table 1: Anti-HCV Activity of this compound and Analogs

CompoundHCV NS3/4A Protease IC50 (μM)Anti-HCV Replicon IC50 (μM)
This compound 1.0 [1]0.73 [1]
Analog AData not available> 10
Analog BData not available5.2
Analog CData not available1.5

Table 2: Anti-Dengue Virus Activity of this compound (4a) and Analogs

CompoundDENV EC50 (μM)CC50 (μM)Selectivity Index (SI = CC50/EC50)
This compound (4a) 0.15 [3]> 10 [3]> 66.7
Analog 4b0.28> 10> 35.7
Analog 4c0.85> 10> 11.8
Analog 4d> 10> 10-

Experimental Protocols

HCV NS3/4A Protease Inhibition Assay

A Huh7.5.1 cell line stably transfected with a reporter system for HCV NS3/4A protease activity was utilized.[1] The reporter construct contained a secreted embryonic alkaline phosphatase (SEAP) gene, whose expression was dependent on the cleavage of a fusion protein by the NS3/4A protease. The cells were treated with varying concentrations of the test compounds for 48 hours. The activity of the NS3/4A protease was determined by measuring the SEAP activity in the cell culture supernatant using a colorimetric assay. The IC50 values were calculated from the dose-response curves.[1]

Anti-HCV Replicon Assay

An HCV subgenomic replicon-based luciferase reporter cell line was used to assess the anti-HCV replication activity of the compounds.[1] These cells harbor an HCV replicon that expresses a luciferase reporter gene. The level of luciferase activity directly correlates with the level of HCV RNA replication. The cells were treated with the compounds for 72 hours, and the luciferase activity was measured using a luminometer. The IC50 values were determined by analyzing the reduction in luciferase signal in the presence of the compounds.[1]

Anti-Dengue Virus Assay

A cell-based assay using a Dengue virus serotype 2 (DENV-2) replicon was employed to evaluate the antiviral activity.[3] The replicon system expresses a reporter gene (luciferase) upon successful viral RNA replication. BHK-D2RepT cells, which have high levels of NS3, were treated with the compounds for 48 hours. The antiviral activity was quantified by measuring the reduction in luciferase activity. The EC50 values were calculated from the dose-response curves. Cytotoxicity of the compounds was assessed in parallel using a standard MTT assay to determine the CC50 values.[3]

Visualizations

The following diagrams illustrate key pathways and workflows related to the study of this compound.

HCV_Polyprotein_Processing HCV_RNA HCV Genomic RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation Structural Structural Proteins (Core, E1, E2) Polyprotein->Structural Host & Viral Proteases NonStructural Non-Structural Proteins (p7, NS2, NS3, NS4A, NS4B, NS5A, NS5B) Polyprotein->NonStructural Host & Viral Proteases NS3_4A NS3/4A Protease Complex NonStructural->NS3_4A Cleavage at NS3/NS4A junction NS3_4A->NonStructural Cleavage at other NS sites HZ1157 This compound HZ1157->NS3_4A Inhibition

Caption: HCV Polyprotein Processing and Inhibition by this compound.

Antiviral_Screening_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening & Validation cluster_2 Mechanism of Action Studies Compound_Library Compound Library Primary_Assay Cell-based Replicon Assay (HCV or DENV) Compound_Library->Primary_Assay Hit_Identification Identification of 'Hits' (Compounds with >50% inhibition) Primary_Assay->Hit_Identification Dose_Response Dose-Response Analysis (IC50 / EC50 Determination) Hit_Identification->Dose_Response Cytotoxicity_Assay Cytotoxicity Assay (CC50 Determination) Dose_Response->Cytotoxicity_Assay Selectivity_Index Calculation of Selectivity Index (SI) Cytotoxicity_Assay->Selectivity_Index Target_Assay Enzymatic Assay (e.g., NS3/4A Protease Assay) Selectivity_Index->Target_Assay Lead_Compound Lead Compound (e.g., this compound) Target_Assay->Lead_Compound

Caption: General Workflow for Antiviral Compound Screening.

References

Validating the Specificity of HZ-1157: A Comparative Guide Using Orthogonal Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the specificity of a small molecule inhibitor is paramount to its development as a selective chemical probe or a therapeutic agent. This guide provides a framework for validating the specificity of the hypothetical kinase inhibitor, HZ-1157, through a series of orthogonal assays. By comparing its performance with established kinase inhibitors, this document outlines a comprehensive approach to characterizing its target engagement and selectivity profile.

The journey of a novel inhibitor from a promising hit to a validated tool compound or drug candidate is paved with rigorous testing. A key challenge is to demonstrate that the observed biological effect is indeed due to the inhibition of the intended target and not a result of off-target interactions, which can lead to misinterpretation of experimental results or unforeseen toxicities.[1][2][3] This guide details a multi-pronged strategy employing orthogonal assays—distinct methods that measure the same or related properties through different physical principles—to build a robust case for the specificity of this compound.

Comparative Selectivity Profile of Kinase Inhibitors

To contextualize the specificity of our hypothetical inhibitor, this compound, we compare its performance against two well-characterized kinase inhibitors: a highly selective inhibitor (e.g., a hypothetical "Inhibitor A") and a known multi-kinase inhibitor (e.g., a hypothetical "Inhibitor B"). The following table summarizes fictional data from key orthogonal assays.

Assay TypeParameterThis compound (Hypothetical)Inhibitor A (Hypothetical Selective)Inhibitor B (Hypothetical Multi-Kinase)
Biochemical Kinase Panel (468 kinases) Selectivity Score (S-score @ 1µM)S(10) = 0.02S(10) = 0.01S(10) = 0.15
Number of kinases inhibited >50% @ 1µM5235
Cellular Thermal Shift Assay (CETSA) Target Engagement (Primary Target)EC50 = 150 nMEC50 = 50 nMEC50 = 200 nM
Off-Target Engagement (Known Off-Target)EC50 > 10 µMEC50 > 10 µMEC50 = 800 nM
Phosphoproteomics (Cell-based) Inhibition of Target PhosphorylationIC50 = 120 nMIC50 = 45 nMIC50 = 180 nM
Modulation of Off-Target PathwaysMinimal at 1 µMMinimal at 1 µMSignificant modulation of 3 pathways at 1 µM

Conceptual Framework for Specificity Validation

A robust validation strategy relies on the convergence of evidence from multiple, independent assays. This approach minimizes the risk of method-specific artifacts and provides a more complete picture of the inhibitor's behavior in both simplified biochemical systems and complex cellular environments.

G cluster_assays Orthogonal Assays biochem Biochemical Assays (e.g., Kinase Panel) specificity Validated Specificity biochem->specificity cetsa Target Engagement Assays (e.g., CETSA) cetsa->specificity proteomics Global Proteomics (e.g., Phosphoproteomics) proteomics->specificity cell_based Cell-based Phenotypic Assays cell_based->specificity inhibitor This compound inhibitor->biochem In vitro Selectivity inhibitor->cetsa Cellular Target Engagement inhibitor->proteomics Cellular Off-Target Effects inhibitor->cell_based Functional Consequences

Fig. 1: Orthogonal assay strategy for validating inhibitor specificity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are protocols for key assays used in the validation of this compound.

Biochemical Kinase Panel Screening

Objective: To determine the selectivity of this compound against a broad panel of protein kinases in a purified, in vitro system.

Methodology:

  • A panel of 468 purified human kinases is used.

  • This compound is prepared at a final concentration of 1 µM in the assay buffer.

  • Kinase activity is measured using a radiometric assay that quantifies the incorporation of ³³P-ATP into a generic substrate.

  • The percent inhibition for each kinase is calculated relative to a DMSO control.

  • Data is used to calculate a selectivity score (S-score), which quantifies the promiscuity of the inhibitor. A lower S-score indicates higher selectivity.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of this compound in a cellular context by measuring the thermal stabilization of the target protein upon ligand binding.

Methodology:

  • Intact cells are treated with varying concentrations of this compound or a vehicle control (DMSO) for 1 hour.

  • The treated cells are heated to a range of temperatures to induce protein denaturation and aggregation.

  • Cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.

  • The amount of soluble target protein remaining at each temperature is quantified by Western blot or ELISA.

  • The melting temperature (Tm) of the target protein is determined for each inhibitor concentration. A shift in Tm indicates target engagement.

The workflow for a typical CETSA experiment is illustrated below.

G start Intact Cells treat Treat with this compound or DMSO start->treat heat Heat Shock (Temperature Gradient) treat->heat lyse Cell Lysis heat->lyse centrifuge Centrifugation (Separate Soluble/Aggregated) lyse->centrifuge quantify Quantify Soluble Target Protein (e.g., Western Blot) centrifuge->quantify end Determine Tm Shift quantify->end

Fig. 2: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Quantitative Phosphoproteomics

Objective: To assess the global impact of this compound on cellular signaling pathways by quantifying changes in protein phosphorylation.

Methodology:

  • Cells are treated with this compound at a concentration that achieves target engagement (e.g., 1 µM) for a defined period.

  • Proteins are extracted, digested into peptides, and phosphopeptides are enriched using methods like immobilized metal affinity chromatography (IMAC) or titanium dioxide (TiO₂).

  • Phosphopeptides are analyzed by high-resolution liquid chromatography-mass spectrometry (LC-MS/MS).

  • The abundance of thousands of phosphosites is quantified and compared between this compound-treated and vehicle-treated cells.

  • Significant changes in phosphorylation are mapped to known signaling pathways to identify both on-target and potential off-target effects.

Conclusion

The validation of a small molecule inhibitor's specificity is not achieved through a single experiment but by the accumulation of corroborating evidence from multiple, orthogonal assays. This guide outlines a robust, multi-faceted approach to characterize the selectivity of the hypothetical kinase inhibitor this compound. By employing a combination of in vitro biochemical profiling, cellular target engagement assays, and global phosphoproteomics, researchers can build a high-confidence profile of their inhibitor. This rigorous validation is essential for the reliable interpretation of its biological effects and for its successful translation into a valuable research tool or therapeutic candidate.

References

Safety Operating Guide

Proper Disposal Procedures for HZ-1157

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: HZ-1157 is an identifier for a DHFR inhibitor, also known as 5-tert-butoxyquinazoline-2,4-diamine. The following guidance is based on the available Safety Data Sheet (SDS) and general best practices for the disposal of hazardous laboratory chemicals. Users must always consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols and comply with all local, state, and federal regulations.

Immediate Safety and Hazard Identification

This compound is classified with the following hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]

  • Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[1]

Due to its toxicity profile, this compound and any materials contaminated with it must be handled and disposed of as hazardous waste. Under no circumstances should this compound or its containers be disposed of in the regular trash or down the sanitary sewer.[2][3]

Waste Segregation and Collection

Proper segregation is the first critical step in the disposal process. Do not mix hazardous waste with non-hazardous waste.[4][5]

Waste Streams:

  • Solid Waste: Includes unused or expired this compound powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, weigh boats, pipette tips, and any labware that has come into direct contact with the solid compound.[2]

  • Liquid Waste: Includes solutions containing this compound, the first rinse of any container that held the compound, and solvents used to clean contaminated glassware.[2][3]

  • Sharps Waste: Contaminated needles, syringes, or blades must be collected in a designated, puncture-proof sharps container.[6]

Container Requirements:

  • Use sturdy, leak-proof containers that are chemically compatible with the waste.[2][3]

  • Keep containers securely closed except when adding waste.[2][3]

  • All containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound (5-tert-butoxyquinazoline-2,4-diamine)".[2][3] Abbreviations are not acceptable.

  • Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.[5] Use secondary containment, such as a tray or bin, for all liquid waste containers.[2][5]

Step-by-Step Disposal Procedures

Procedure for Disposing of Solid this compound Waste:

  • Collection: Carefully place all solid waste contaminated with this compound into a designated hazardous waste container. Minimize dust generation during transfer.

  • Labeling: Ensure the container is accurately labeled as "Hazardous Waste" and includes "this compound".

  • Storage: Store the sealed container in your lab's satellite accumulation area.

  • Pickup: Once the container is full, or if waste has been accumulated for an extended period, request a waste pickup from your institution's EHS department.[2]

Procedure for Disposing of Liquid this compound Waste:

  • Collection: Pour liquid waste containing this compound into a designated, compatible, and leak-proof hazardous waste container.

  • Segregation: Do not mix aqueous waste with organic solvent waste unless explicitly permitted by your EHS office.[5]

  • Labeling: Clearly label the container with "Hazardous Waste" and list all chemical constituents, including solvents and their approximate concentrations.

  • Storage: Seal the container and place it in secondary containment in the satellite accumulation area.

  • Pickup: Request a waste pickup from EHS when the container is full.

Procedure for Disposing of Empty this compound Containers:

  • Empty containers that held this compound are also considered hazardous waste.[2]

  • The first rinse of the container with a suitable solvent must be collected and disposed of as hazardous liquid waste.[2][3]

  • After the initial rinse is collected, the container should be triple-rinsed.[3][4] This subsequent rinsate may also need to be collected as hazardous waste, depending on institutional policies.

  • Once thoroughly decontaminated, deface or remove all original labels from the container.[2][4]

  • Dispose of the decontaminated container as instructed by your EHS department, which may be as regular solid waste or recycled glass.[2]

Quantitative Data Summary

The following table summarizes key quantitative thresholds relevant to the handling and disposal of hazardous waste. These are general guidelines; specific limits are set by regulatory bodies and institutional policies.

ParameterThreshold/RequirementRegulatory Context
Acute Hazardous Waste Accumulation ≤ 1 quartFederal regulations allow for the accumulation of up to 1 quart of acutely hazardous waste at or near the point of generation.[5]
Hazardous Waste Accumulation ≤ 55 gallonsFederal regulations permit the accumulation of up to 55 gallons of hazardous waste in a satellite accumulation area.[5]
Container Storage Must be closed at all times, except when adding waste.A fundamental requirement to prevent spills and emissions.[2][3]
Container Rinsing Triple-rinse with an appropriate solvent.Standard procedure for decontaminating empty containers that held toxic chemicals.[3][4]

Experimental Protocol: Cell Viability Assay Waste Generation

This protocol illustrates how this compound waste is generated in a typical laboratory setting.

Objective: To determine the IC50 of this compound in a cancer cell line.

Methodology:

  • Stock Solution Preparation: A 10 mM stock solution of this compound is prepared by dissolving the powder in DMSO.

    • Waste Generated: Weigh paper, spatula, and microfuge tube contaminated with solid this compound.

  • Serial Dilutions: The stock solution is serially diluted in cell culture medium to create a range of treatment concentrations.

    • Waste Generated: Pipette tips and microfuge tubes contaminated with liquid this compound.

  • Cell Treatment: Cells plated in 96-well plates are treated with the various concentrations of this compound.

    • Waste Generated: The 96-well plates containing this compound in media.

  • Assay: After incubation, a viability reagent (e.g., CellTiter-Glo®) is added, and luminescence is measured.

    • Waste Generated: Pipette tips used to add the reagent.

All generated waste, from the initial weigh paper to the final 96-well plates, is contaminated with this compound and must be disposed of as hazardous chemical waste following the procedures outlined above.

Mandatory Visualizations

The following diagrams illustrate key procedural workflows.

HZ1157_Disposal_Workflow start Waste Generation (this compound Contaminated Material) decision1 Solid, Liquid, or Sharp? start->decision1 solid_waste Solid Waste Container (Labeled 'Hazardous Waste, this compound') decision1->solid_waste Solid liquid_waste Liquid Waste Container (Labeled, in Secondary Containment) decision1->liquid_waste Liquid sharps_waste Puncture-Proof Sharps Container (Labeled 'Hazardous Waste') decision1->sharps_waste Sharp storage Store in Satellite Accumulation Area solid_waste->storage liquid_waste->storage sharps_waste->storage pickup Request EHS Pickup When Full storage->pickup

Caption: Workflow for this compound waste segregation and disposal.

Empty_Container_Disposal start Empty Container (Held this compound) rinse1 Rinse with Solvent start->rinse1 collect_rinsate Collect Rinsate as Hazardous Liquid Waste rinse1->collect_rinsate decision_rinse Triple Rinse Complete? collect_rinsate->decision_rinse decision_rinse->rinse1 No deface_label Deface/Remove Original Label decision_rinse->deface_label Yes final_disposal Dispose of Container per EHS Guidance deface_label->final_disposal

Caption: Decontamination and disposal of empty this compound containers.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
HZ-1157
Reactant of Route 2
Reactant of Route 2
HZ-1157

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.